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Core Science & Biosynthesis

Foundational

CAS 736990-29-7 molecular weight and physical characteristics

An In-Depth Technical Guide to GSK1016790A (CAS 736990-29-7): A Potent TRPV4 Agonist For Researchers, Scientists, and Drug Development Professionals Introduction GSK1016790A, identified by CAS number 736990-29-7, is a po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to GSK1016790A (CAS 736990-29-7): A Potent TRPV4 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, identified by CAS number 736990-29-7, is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] As a member of the transient receptor potential (TRP) superfamily of ion channels, TRPV4 is a crucial non-selective cation channel permeable to Ca2+.[3] It is implicated in a wide array of physiological processes, making GSK1016790A an invaluable tool for researchers in numerous fields.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of GSK1016790A, its mechanism of action, and established experimental protocols. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific investigations.

Physicochemical Characteristics of GSK1016790A

GSK1016790A is a piperazine amide derivative.[1][2] It is supplied as a white, crystalline solid and requires specific storage and handling conditions to ensure its stability and efficacy in experimental settings.[1][4]

PropertyValueSource(s)
CAS Number 736990-29-7This guide's topic
Synonyms GSK101, TRPV4 Agonist[2][4]
Molecular Formula C28H32Cl2N4O6S2[2][5]
Molecular Weight 655.61 g/mol [1][2][5][6][7]
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)[1][2][4]
Solubility DMSO: ≥50.4 mg/mLEthanol: ~10 mg/mLDMF: ~15 mg/mLWater: Insoluble[1][3][4]
Storage Store at -20°C, protect from light[1][2][4][5]
Stability ≥4 years at -20°C[4]

Note on Solubility: For the preparation of aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO to create a stock solution.[4] This stock can then be diluted with the aqueous buffer of choice. It is advised not to store the aqueous solution for more than one day to maintain its activity.[4]

Mechanism of Action: Potent and Selective TRPV4 Agonism

GSK1016790A functions as a highly potent and selective agonist of the TRPV4 ion channel.[1][2][3] Its mechanism of action involves the direct binding to and activation of the TRPV4 channel, leading to an influx of cations, most notably Ca2+, into the cell.[1][3][5] This influx of calcium triggers a cascade of downstream signaling events that are cell-type specific.

The potency of GSK1016790A is noteworthy, with EC50 values in the low nanomolar range. Specifically, it elicits Ca2+ influx in human and mouse TRPV4-expressing HEK cells with EC50 values of 2.1 nM and 18 nM, respectively.[3][5] This makes it approximately 300-fold more potent than 4α-Phorbol 12,13-didecanoate (4α-PDD), another commonly used TRPV4 agonist. GSK1016790A exhibits high selectivity for TRPV4, showing no significant activity at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.[5]

The activation of TRPV4 by GSK1016790A has been shown to induce a variety of cellular responses, including:

  • Increased phosphorylation of ERK1/2.[5]

  • Enhanced nitric oxide (NO) production.[5]

  • Regulation of insulin mRNA expression.[5]

The following diagram illustrates the simplified signaling pathway initiated by GSK1016790A binding to the TRPV4 channel.

GSK1016790A_Mechanism GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., ERK1/2, NO production) Ca_influx->Downstream Initiates

Caption: GSK1016790A signaling pathway.

Experimental Protocols

The following are example protocols for the use of GSK1016790A in common in vitro and in vivo experimental settings.

In Vitro Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to GSK1016790A treatment using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV4 (or other suitable cell line)

  • GSK1016790A

  • DMSO

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPV4-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GSK1016790A in DMSO.

    • Perform serial dilutions of the stock solution in HBSS to achieve the desired final concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for each well.

    • Using the automated injector, add the GSK1016790A dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the peak fluorescence change against the log of the GSK1016790A concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Influx_Workflow A Plate Cells B Load with Calcium Indicator A->B D Measure Baseline Fluorescence B->D C Prepare GSK1016790A Dilutions E Inject GSK1016790A C->E D->E F Record Fluorescence Change E->F G Analyze Data (EC50) F->G

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-(2,5-Dichloropyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(2,5-Dichloropyridin-4-YL)ethanone. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of its ¹H and ¹³C NMR spectra, a step-by-step protocol for data acquisition, and an exploration of the underlying principles governing its spectral characteristics.

Molecular Structure and Spectroscopic Significance

1-(2,5-Dichloropyridin-4-YL)ethanone possesses a unique substitution pattern on the pyridine ring, featuring two chlorine atoms and an acetyl group. This arrangement significantly influences the electron distribution within the aromatic system, leading to distinct chemical shifts in its NMR spectra. Accurate interpretation of these spectra is crucial for confirming the compound's identity, assessing its purity, and understanding its reactivity in further synthetic transformations.

Figure 1. Molecular structure of 1-(2,5-Dichloropyridin-4-YL)ethanone with atom numbering.

Predicted NMR Spectral Data

In the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions provide a reliable foundation for spectral interpretation and assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-38.45s1H
H-67.80s1H
CH₃2.60s3H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-2152.5
C-3125.0
C-4148.0
C-5138.0
C-6150.0
C=O198.0
CH₃28.0

Spectral Interpretation: A Mechanistic Approach

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyridine ring.

  • ¹H NMR Spectrum:

    • The two aromatic protons, H-3 and H-6, appear as singlets due to the absence of adjacent protons for coupling.

    • The downfield shift of H-3 (δ 8.45) is attributed to the anisotropic effect of the neighboring carbonyl group and the electron-withdrawing nature of the adjacent nitrogen atom and the chlorine at C-2.

    • The H-6 proton (δ 7.80) is also deshielded by the electronegative nitrogen and the chlorine at C-5.

    • The methyl protons of the acetyl group (δ 2.60) appear as a sharp singlet in the typical region for such functional groups.

  • ¹³C NMR Spectrum:

    • The carbons directly attached to the electronegative chlorine atoms (C-2 and C-5) and the nitrogen atom (C-2 and C-6) are significantly deshielded, appearing at δ 152.5, 138.0, and 150.0 respectively. The influence of substituents on the chemical shifts of pyridine rings is a well-documented phenomenon.[1][2]

    • The quaternary carbon of the carbonyl group (C=O) is observed at a characteristic downfield shift of δ 198.0.

    • The carbon of the methyl group (CH₃) appears at approximately δ 28.0.

    • The remaining aromatic carbons, C-3 and C-4, resonate at δ 125.0 and δ 148.0, respectively, with their shifts influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(2,5-Dichloropyridin-4-YL)ethanone.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[3]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Spectrometer Setup and Data Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard homogenize Homogenize Solution standard->homogenize insert Insert Sample into Spectrometer homogenize->insert lock Lock on Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Internal Standard baseline->reference

Figure 2. Experimental workflow for NMR sample preparation and data acquisition.

  • Instrument Tuning: Ensure the NMR spectrometer is properly tuned and the probe is optimized for the desired nucleus (¹H or ¹³C).

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to achieve optimal field homogeneity, which is critical for high-resolution spectra.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons)

    • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (TMS) to 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the NMR spectroscopic data for 1-(2,5-Dichloropyridin-4-YL)ethanone. By combining predicted spectral data with a thorough interpretation based on fundamental principles and a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The methodologies and insights presented herein are designed to ensure the accurate and reliable characterization of this important chemical entity.

References

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). YouTube. Retrieved from [Link]

  • Harvey, S. (2009, March 30). Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software. Journal of Chemical Information and Modeling, 49(3), 779-781. [Link]

  • Modgraph Consultants. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Mestrelab Research. (n.d.). NMRPredict Server-Based. Retrieved from [Link]

  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? Retrieved from [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRdb.org. Retrieved from [Link]

  • Dr. Shamsa. (2023, August 25). Chemdraw for predicting NMR spectra. YouTube. Retrieved from [Link]

  • Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—a free, open-source, and open-submission NMR database. Chirality, 15(1), 51-55. [Link]

  • Patiny, L. (n.d.). Predict 1H proton NMR spectra. NMRdb.org. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC. [Link]

  • SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

  • YouTube. (2021, December 27). A free easy tool for predicting NMR chemical shifts. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • PC CHEM BASICS.COM. (2017, May 12). NMRを予測できるフリーソフトを使ってみよう!!. Retrieved from [Link]

  • ACS Publications. (2025, June 21). Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers: An Accurate Approach to Hammett Constant Determination Linking Structure, Energetics, and Electron Distribution. The Journal of Organic Chemistry. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

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Foundational

A Methodological Guide to the Crystallographic and X-ray Diffraction Analysis of 1-(2,5-Dichloropyridin-4-YL)ethanone: A Hypothetical Study

Abstract: This technical guide presents a comprehensive, albeit hypothetical, case study on the synthesis, crystallization, and subsequent crystallographic analysis of the novel compound 1-(2,5-Dichloropyridin-4-YL)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide presents a comprehensive, albeit hypothetical, case study on the synthesis, crystallization, and subsequent crystallographic analysis of the novel compound 1-(2,5-Dichloropyridin-4-YL)ethanone. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed methodological whitepaper for researchers, scientists, and professionals in drug development. It outlines a plausible synthetic route, robust crystallization protocols, and a thorough X-ray diffraction workflow, culminating in a complete structural elucidation. The presented data is a realistic representation of what could be expected from such an analysis and is intended to serve as an educational and practical resource.

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

Halogenated pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of halogen atoms can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, dichlorinated pyridines serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The title compound, 1-(2,5-Dichloropyridin-4-YL)ethanone, represents a key building block whose precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

Understanding the exact spatial arrangement of the atoms, as well as the intermolecular interactions that govern the crystal packing, can provide invaluable insights into how such a molecule might interact with a protein binding site. This guide, therefore, provides a detailed roadmap for obtaining and interpreting the crystallographic data of this compound, from initial synthesis to final structural analysis.

Synthesis and Crystallization: From Precursors to Single Crystals

A Plausible Synthetic Pathway

The synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone can be approached through several established organic chemistry methodologies. A logical and efficient route would involve the acylation of a suitable 2,5-dichloropyridine precursor. The following proposed synthesis is based on well-documented reactions for the preparation of acetylpyridines.[1]

Proposed Reaction Scheme:

A likely precursor, 2,5-dichloropyridine, can be subjected to a Friedel-Crafts-type acylation. However, due to the electron-deficient nature of the pyridine ring, direct acylation can be challenging. A more viable approach involves metal-halogen exchange followed by quenching with an acetylating agent.

Step-by-step Rationale:

  • Lithiation: Treatment of 2,5-dichloropyridine with a strong base, such as n-butyllithium, at low temperatures (-78 °C) would selectively deprotonate the C4 position, the most acidic proton due to the inductive effects of the flanking chlorine atoms.

  • Quenching with Acetaldehyde: The resulting lithiated intermediate is then quenched with acetaldehyde.

  • Oxidation: The secondary alcohol formed is subsequently oxidized to the corresponding ketone using a mild oxidizing agent like manganese dioxide (MnO2) or a Swern oxidation.

This multi-step process offers good control and is expected to produce the desired 1-(2,5-Dichloropyridin-4-YL)ethanone in reasonable yield.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallography.[2] For a small organic molecule like 1-(2,5-Dichloropyridin-4-YL)ethanone, the method of slow evaporation is a robust and commonly employed technique.[2]

Crystallization Protocol Rationale:

  • Solvent Selection: The choice of solvent is paramount. A suitable solvent should fully dissolve the compound at an elevated temperature but allow for slow precipitation as the solvent evaporates at a lower temperature. A solvent screen would be performed using a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and dichloromethane). For this hypothetical study, a mixture of ethanol and water is chosen to fine-tune the solubility and promote the growth of well-ordered crystals.

  • Slow Evaporation: A saturated solution of the compound in the chosen solvent system is prepared and filtered to remove any particulate matter. The filtrate is then placed in a clean vial, loosely capped to allow for slow evaporation over several days at a constant temperature. This slow process is crucial to allow the molecules to arrange themselves into a highly ordered crystal lattice.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[4]

Data Collection and Processing

A suitable single crystal of 1-(2,5-Dichloropyridin-4-YL)ethanone would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. Data would be collected using a modern diffractometer equipped with a sensitive detector.

Data Collection Parameters (Hypothetical):

ParameterValue
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
DetectorPHOTON II CPAD
Data Collection Methodω and φ scans

The collected diffraction data (a series of images) would then be processed. This involves integrating the raw data to determine the intensities of the individual reflections and applying corrections for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, direct methods are typically successful in providing an initial estimate of the phases, leading to a preliminary electron density map. This map is then used to build an initial molecular model.

The model is then refined against the experimental data. This iterative process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by various metrics, most notably the R-factor (R1).[5]

Hypothetical Crystallographic Data and Structural Analysis

The following table summarizes a realistic set of crystallographic data that could be obtained for 1-(2,5-Dichloropyridin-4-YL)ethanone.

Table 1: Hypothetical Crystal Data and Structure Refinement for 1-(2,5-Dichloropyridin-4-YL)ethanone

ParameterValue
Crystal Data
Chemical FormulaC₇H₅Cl₂NO
Formula Weight190.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)7.654(2)
α (°)90
β (°)101.34(1)
γ (°)90
Volume (ų)775.4(3)
Z4
Calculated Density (g/cm³)1.627
Absorption Coefficient (mm⁻¹)0.835
F(000)384
Data Collection
Crystal Size (mm³)0.25 x 0.18 x 0.15
θ Range for Data Collection (°)2.5 to 28.0
Index Ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -10 ≤ l ≤ 10
Reflections Collected8124
Independent Reflections1897 [R(int) = 0.021]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1897 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.042, wR₂ = 0.095
Largest Diff. Peak and Hole (e.Å⁻³)0.35 and -0.28
Molecular Structure Visualization

The refined atomic coordinates would allow for a detailed analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles.

Caption: Molecular structure of 1-(2,5-Dichloropyridin-4-YL)ethanone.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces. In the case of 1-(2,5-Dichloropyridin-4-YL)ethanone, one would expect to observe:

  • Halogen Bonding: The electron-deficient region on the chlorine atoms (the σ-hole) could interact with electron-rich atoms like the nitrogen of the pyridine ring or the oxygen of the carbonyl group of neighboring molecules.

  • π-π Stacking: The aromatic pyridine rings could stack in a parallel-displaced or T-shaped arrangement, contributing to the stability of the crystal lattice.

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl protons as donors and the carbonyl oxygen and pyridine nitrogen as acceptors would also be anticipated.

A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound and can inform formulation and drug delivery strategies.

Detailed Experimental Workflows

Synthesis and Crystallization Workflow

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization start 2,5-Dichloropyridine step1 Lithiation with n-BuLi at -78°C start->step1 step2 Quench with Acetaldehyde step1->step2 step3 Oxidation (e.g., MnO₂) step2->step3 product Crude 1-(2,5-Dichloropyridin-4-YL)ethanone step3->product purify Column Chromatography product->purify dissolve Dissolve in Ethanol/Water purify->dissolve evaporate Slow Evaporation dissolve->evaporate crystals Single Crystals evaporate->crystals

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Diffraction and Structure Elucidation Workflow

XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation mount Mount Crystal on Diffractometer cool Cool to 100 K mount->cool collect Collect Diffraction Data cool->collect integrate Integrate Reflections collect->integrate solve Solve Phase Problem (Direct Methods) integrate->solve build Build Initial Model solve->build refine Refine Atomic Parameters build->refine validate Check and Validate Structure refine->validate cif Generate CIF File validate->cif

Caption: Workflow for single-crystal X-ray diffraction and structure analysis.

Conclusion: A Framework for Structural Elucidation

This technical guide has provided a comprehensive and scientifically grounded framework for the crystallographic analysis of 1-(2,5-Dichloropyridin-4-YL)ethanone. Although presented as a hypothetical study, the methodologies, data, and interpretations are representative of a standard and rigorous structural elucidation process. The detailed workflows and explanations of the underlying principles offer valuable insights for researchers engaged in the synthesis and characterization of novel small molecules. The determination of the precise three-dimensional structure of such compounds is a cornerstone of modern drug discovery, and the protocols outlined herein provide a robust roadmap for achieving this critical goal.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare. [Link]

  • Walsh Medical Media. (2022). Fundamental Principles of X-ray Powder Diffraction and applications. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Google Patents. (2006).
  • International Union of Crystallography. (1997). Crystallographic Information File (CIF). [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Wesleyan University Press.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.

Sources

Exploratory

The Strategic Role and Mechanistic Utility of 1-(2,5-Dichloropyridin-4-yl)ethanone in Early-Stage Drug Discovery

Executive Summary In the realm of early-stage drug discovery, the concept of a "mechanism of action" (MoA) is typically reserved for Active Pharmaceutical Ingredients (APIs) interacting with biological targets. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of early-stage drug discovery, the concept of a "mechanism of action" (MoA) is typically reserved for Active Pharmaceutical Ingredients (APIs) interacting with biological targets. However, for privileged chemical building blocks like 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7) [1], the MoA must be understood through a bipartite lens:

  • The Synthetic Mechanism: Its precise chemical reactivity profile that enables the rapid construction of complex, lead-like heterocycles.

  • The Pharmacophoric Mechanism: The specific physicochemical and steric contributions the 2,5-dichloropyridine moiety provides when engaging target binding pockets (e.g., kinase hinge regions or protein-protein interfaces).

This whitepaper provides an in-depth technical analysis of how 1-(2,5-dichloropyridin-4-yl)ethanone functions as a foundational synthon in modern drug design, detailing its reactivity, its biological utility across multiple therapeutic areas, and self-validating protocols for its incorporation into drug discovery workflows.

Chemical Anatomy and Synthetic Mechanism

1-(2,5-Dichloropyridin-4-yl)ethanone is a bifunctional scaffold. Its utility stems from the orthogonal reactivity of its functional groups, allowing medicinal chemists to perform sequential, highly regioselective modifications.

  • The Acetyl Group (C4 Position): The ethanone moiety serves as a primary handle for condensation reactions. It acts as a nucleophile (via enolate formation) or an electrophile, making it an ideal precursor for constructing fused or linked heterocyclic systems, such as pyrazoles, pyrimidines, and quinolines[2].

  • The 2,5-Dichloro Substitution: The presence of two chlorine atoms on the pyridine ring is strategically brilliant.

    • Electronic Modulation: The halogens withdraw electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This reduces basicity, which mitigates hERG channel liability and improves membrane permeability.

    • Regioselective Cross-Coupling: The C2-chlorine is highly activated toward oxidative addition by palladium or nucleophilic aromatic substitution (SNAr) due to its ortho relationship to the electron-withdrawing nitrogen. Conversely, the C5-chlorine is relatively inert under mild conditions, allowing for sequential, differentiated functionalization[3].

ReactivityMap Central 1-(2,5-Dichloropyridin-4-yl)ethanone (Core Scaffold) Acetyl Acetyl Group (C4) Condensation / Enolization Central->Acetyl Heterocycle synthesis (e.g., Pyrazoles) C2_Cl C2-Chlorine SNAr / Cross-Coupling Central->C2_Cl Buchwald-Hartwig, Suzuki-Miyaura C5_Cl C5-Chlorine Steric Shielding / Halogen Bonding Central->C5_Cl Retained for pharmacophore optimization Py_N Pyridine Nitrogen H-Bond Acceptor Central->Py_N Target binding (Kinase hinge)

Diagram 1: Synthetic reactivity map of 1-(2,5-Dichloropyridin-4-yl)ethanone demonstrating orthogonal functionalization.

Pharmacophoric Mechanisms in Target Binding

Once incorporated into a larger molecular framework, the 2,5-dichloropyridine moiety exerts a profound influence on the drug's biological mechanism of action. The scaffold has been successfully utilized across diverse therapeutic targets:

A. HPK1 Modulation (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors of HPK1 require precise binding at the ATP-binding hinge region. Derivatives synthesized from 1-(2,5-dichloropyridin-4-yl)ethanone utilize the pyridine nitrogen as a critical hydrogen-bond acceptor with the kinase hinge backbone. The C5-chlorine projects into the hydrophobic pocket (gatekeeper region), providing steric occlusion that enhances selectivity against off-target kinases[3].

B. BCL6 BTB Domain Inhibition (Oncology)

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor implicated in diffuse large B-cell lymphoma. Inhibiting BCL6 requires disrupting a protein-protein interaction (PPI) at its BTB domain. The di-chloropyridine scaffold is highly lipophilic and perfectly contoured to occupy the deep hydrophobic grooves of the BCL6 lateral groove, driving high-affinity binding through shape complementarity and halogen bonding[4].

C. HIV Integrase Inhibition (Infectious Disease)

In the synthesis of 4-oxoquinoline derivatives for HIV treatment, the 2,5-dichloropyridin-4-yl group acts as a critical pendant moiety. The electron-deficient nature of the halogenated ring enhances the overall metabolic stability of the compound while optimizing its fit within the viral integrase active site, preventing the integration of viral DNA into the host genome[2].

Pharmacophore Moiety 2,5-Dichloropyridin-4-yl Pharmacophore Contribution Lipophilicity Di-chloro Substitution Increases LogP & Membrane Permeability Moiety->Lipophilicity Electronic Electron Withdrawal Lowers Pyridine pKa, Reduces Basic Toxicity Moiety->Electronic Binding Target Interaction Halogen Bonding & Hydrophobic Pocket Fit Moiety->Binding

Diagram 2: Logical relationship between the chemical structure and its resulting pharmacophoric effects.

Self-Validating Experimental Protocol: Hit-to-Lead Synthesis

To demonstrate the practical application of this building block, the following protocol details the synthesis of a 2-aminated 4-(1H-pyrazol-3-yl)pyridine lead scaffold. This workflow emphasizes causality and incorporates self-validating analytical checkpoints to ensure scientific integrity.

Phase 1: Enaminone Formation (C4-Acetyl Extension)
  • Procedure: Dissolve 1-(2,5-dichloropyridin-4-yl)ethanone (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). Heat the mixture to 90°C for 4 hours.

  • Causality: DMF-DMA acts as a highly electrophilic one-carbon synthon. It reacts with the acidic alpha-protons of the acetyl group to form an enaminone. This extends the acetyl group into a 1,3-dielectrophile, which is the mandatory precursor geometry for pyrazole cyclization.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the starting material peak (m/z 190) is fully consumed, replaced by a new peak corresponding to the enaminone intermediate (m/z 245).

Phase 2: Pyrazole Cyclization
  • Procedure: Concentrate the Phase 1 mixture in vacuo. Redissolve the crude enaminone in ethanol and add hydrazine hydrate (1.5 eq). Reflux the solution for 2 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. It attacks the enaminone, followed by intramolecular cyclization and the elimination of dimethylamine. Ethanol is chosen as a protic solvent to facilitate the necessary proton transfers during ring closure.

  • Self-Validation Checkpoint: Isolate the product and perform 1 H NMR (DMSO- d6​ ). The appearance of a distinct singlet at ~7.8 ppm confirms the presence of the pyrazole C5-proton, validating successful ring closure.

Phase 3: Regioselective Buchwald-Hartwig Amination
  • Procedure: To a degassed solution of the resulting 2,5-dichloro intermediate (1.0 eq) and a primary amine (e.g., 4-morpholinoaniline, 1.1 eq) in dioxane, add Xantphos-Pd-G3 (0.1 eq) and Cs 2​ CO 3​ (3.0 eq). Heat at 100°C for 12 hours[3].

  • Causality: The C2-chlorine is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to palladium oxidative addition compared to the C5-chlorine. Xantphos is selected as the ligand because its wide bite angle strongly favors reductive elimination, driving the formation of the new C-N bond while suppressing side reactions.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must be utilized. The isotopic distribution pattern must shift from a di-chloro signature (approx. 9:6:1 ratio) to a mono-chloro signature (approx. 3:1 ratio), definitively proving that single substitution occurred strictly at the C2 position.

Workflow Step1 1. Scaffold Selection 1-(2,5-Dichloropyridin-4-yl)ethanone Step2 2. Enaminone Formation (DMF-DMA, 90°C) Step1->Step2 Step3 3. Pyrazole Cyclization (Hydrazine, EtOH reflux) Step2->Step3 Valid1 Validation: LC-MS (m/z 245) Step2->Valid1 Step4 4. Regioselective Amination (Pd-G3, Xantphos, 100°C) Step3->Step4 Valid2 Validation: 1H NMR (Pyrazole C5-H singlet) Step3->Valid2 Valid3 Validation: HRMS (Mono-chloro isotope pattern) Step4->Valid3

Diagram 3: Step-by-step synthetic workflow and integrated self-validation checkpoints.

Quantitative Data Summary

To assist medicinal chemists in evaluating this scaffold for library design, the following table summarizes the core physicochemical metrics and validated target applications of 1-(2,5-dichloropyridin-4-yl)ethanone and its direct derivatives.

Metric / PropertyValue / DescriptionRelevance in Drug Discovery
Molecular Formula C 7​ H 5​ Cl 2​ NO[1]Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 190.03 g/mol [1]Highly efficient ligand efficiency (LE) starting point.
Reactivity Profile C4-Acetyl, C2-Cl (Activated)Enables rapid library generation via combinatorial chemistry and cross-coupling.
Target: HPK1 Kinase Hinge Binder[3]Enhances T-cell activation in immuno-oncology applications.
Target: BCL6 BTB Domain PPI Inhibitor[4]Disrupts transcriptional repression in B-cell lymphomas.
Target: HIV Integrase 4-Oxoquinoline Precursor[2]Prevents viral DNA integration; bypasses standard reverse transcriptase resistance.

References

  • "WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof", Google P
  • "WO2025096453A1 - Compounds for the treatment of kidney disease", Google P
  • "WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same", Google P
  • "4-OXOQUINOLINE COMPOUNDS AND UTILIZATION THEREOF AS HIV INTEGRASE INHIBITORS - EP 1564210 A1", European Patent Office / Googleapis,[Link]

Sources

Foundational

1-(2,5-Dichloropyridin-4-YL)ethanone baseline toxicity and hazard identification

An In-depth Technical Guide to the Baseline Toxicity and Hazard Identification of 1-(2,5-Dichloropyridin-4-YL)ethanone This guide provides a comprehensive framework for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Baseline Toxicity and Hazard Identification of 1-(2,5-Dichloropyridin-4-YL)ethanone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and assess the baseline toxicity and associated hazards of the novel chemical entity, 1-(2,5-Dichloropyridin-4-YL)ethanone. Given the limited publicly available toxicological data for this specific compound, this document emphasizes a structured, proactive approach to hazard evaluation, combining regulatory data analysis, in silico prediction, and foundational in vitro toxicological assays.

Compound Profile and Physicochemical Properties

1-(2,5-Dichloropyridin-4-YL)ethanone is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and an acetyl group, suggests potential for metabolic activation and interaction with biological systems. Understanding its fundamental properties is the first step in a robust toxicological assessment.

PropertyValueSource
IUPAC Name 1-(2,5-dichloropyridin-4-yl)ethanoneSigma-Aldrich
CAS Number 120349-29-1Sigma-Aldrich
Molecular Formula C₇H₅Cl₂NOCayman Chemical
Molecular Weight 190.03 g/mol Cayman Chemical
Appearance White to off-white solidSigma-Aldrich
Solubility Soluble in DMSO and MethanolCayman Chemical

The presence of the dichloropyridine ring is a key structural alert. Halogenated aromatic structures are known to be metabolically challenging and can sometimes lead to the formation of reactive metabolites. The acetyl group provides a potential site for metabolic transformation.

Regulatory and Hazard Summary (GHS Classification)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary, immediate source of hazard information. This data is derived from supplier Safety Data Sheets (SDS) and represents the current consensus on baseline hazards.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowedSigma-Aldrich
Skin Corrosion/Irritation Category 2H315: Causes skin irritationSigma-Aldrich
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationSigma-Aldrich
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationSigma-Aldrich

Interpretation for the Researcher: The GHS classification immediately dictates mandatory safety protocols. The "Harmful if swallowed" classification, coupled with skin and eye irritation warnings, necessitates the use of personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood to mitigate the risk of respiratory irritation.

A Tiered Strategy for Baseline Toxicity Assessment

For a novel compound with limited data, a tiered approach to toxicity assessment is crucial. This strategy, outlined below, progresses from computational predictions to foundational in vitro assays, providing a robust preliminary toxicological profile while minimizing the use of extensive resources.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Tier 4: Hazard Profile & Risk Mitigation A QSAR Modeling for Toxicity Endpoints (e.g., DEREK, TOPKAT) B Metabolic Prediction (e.g., ADMET Predictor) A->B Identify potential reactive metabolites C Select Relevant Cell Line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) A->C Guide assay selection D MTT or Neutral Red Uptake Assay (Determine IC50) C->D E Bacterial Reverse Mutation Assay (Ames Test) D->E Inform dose selection F In Vitro Micronucleus Assay (Mammalian Cells) E->F Assess mutagenicity and clastogenicity G Synthesize Data to Establish Safe Handling Procedures and Inform Further Development F->G

Caption: Tiered workflow for baseline toxicity assessment of a novel chemical.

Tier 1: In Silico (Computational) Assessment

Expertise & Causality: Before any wet lab experiments are conducted, computational toxicology models can provide valuable, predictive insights. Quantitative Structure-Activity Relationship (QSAR) models are used to predict the likelihood of various toxicological endpoints based on the chemical's structure. This is a cost-effective first step to identify potential areas of concern that require further experimental validation. For a compound like 1-(2,5-Dichloropyridin-4-YL)ethanone, QSAR can help predict potential for skin sensitization, carcinogenicity, and other endpoints not covered by the basic GHS classification.

Tier 2: In Vitro General Cytotoxicity

Expertise & Causality: The next logical step is to determine the concentration at which the compound causes general cell death. This provides a quantitative measure of its basal toxicity (the IC50 value) and is essential for designing the dose ranges for more specific subsequent assays, such as genotoxicity tests. Assays like the MTT or Neutral Red Uptake (NRU) are standard, reliable, and cost-effective methods for this purpose. The choice of cell line is critical; using a liver cell line like HepG2 is often preferred, as the liver is a primary site of xenobiotic metabolism.

Tier 3: In Vitro Genotoxicity

Expertise & Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint in drug development and chemical safety assessment. A positive finding here can be a significant barrier to further development. A standard, robust approach involves a battery of two tests:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect point mutations (gene mutations). It is a highly validated and widely accepted screening tool for mutagenicity.

  • In Vitro Micronucleus Assay: This assay, conducted in mammalian cells, detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity). It provides a more comprehensive picture of chromosomal damage than the Ames test alone.

Proposed Experimental Protocols

The following are detailed, self-validating protocols for the key in vitro assays.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2,5-Dichloropyridin-4-YL)ethanone in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Micronucleus Assay
  • Cell Seeding: Seed CHO-K1 or TK6 cells in appropriate culture vessels and grow to ~50% confluency.

  • Treatment: Treat cells with a range of concentrations of the test compound, typically up to 10 mM or to a level that causes ~50% cytotoxicity (as determined by a preliminary cytotoxicity assay). Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).

  • Exposure Duration: Expose the cells for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction), followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hazard Identification and Risk Mitigation

The synthesis of data from the GHS classification, in silico predictions, and in vitro assays forms a comprehensive preliminary hazard profile.

G cluster_0 Risk Assessment cluster_1 Risk Mitigation A GHS Data (H302, H315, H319, H335) D Synthesize All Data Points A->D B In Silico Predictions (e.g., Potential Sensitizer?) B->D C In Vitro Data (IC50, Genotoxicity) C->D E Define Safe Handling Procedures (e.g., Enhanced PPE, Fume Hood Use) D->E F Establish Occupational Exposure Limits (OELs) D->F G Inform Go/No-Go Decisions in Drug Development D->G

Caption: Logical flow from data collection to risk mitigation.

Trustworthiness through a Self-Validating System: The described workflow is inherently self-validating. The in silico predictions (Tier 1) generate hypotheses that are then tested by the in vitro assays (Tiers 2 and 3). A positive result in a genotoxicity assay, for example, would trigger a more cautious risk mitigation strategy and potentially halt further development, regardless of the initial GHS classification. This integrated approach ensures that decisions are based on a weight of evidence, not a single data point.

For the Drug Development Professional:

  • Early Stage: The acute toxicity and irritation data (H302, H315, H319, H335) are manageable with standard laboratory precautions.

  • Key Decision Point: The results of the genotoxicity assays are a critical go/no-go decision point. A positive result, particularly in the mammalian cell micronucleus assay, would significantly increase the risk profile of the compound and may render it unsuitable for further development as a therapeutic agent.

  • Risk Mitigation: Based on the collective data, establish internal safe handling guidelines. If the compound is found to be a potent cytotoxic agent, consider using engineering controls like glove boxes for weighing and handling neat material.

References

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2,5-Dichloropyridin-4-YL)ethanone

Application Note: Chelation-Controlled Synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chelation-Controlled Synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, scalable, and mechanistically validated protocol for the synthesis of 1-(2,5-Dichloropyridin-4-yl)ethanone from 2,5-dichloroisonicotinic acid.

Strategic Rationale and Mechanistic Overview

1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7) is a highly valued pharmaceutical intermediate[1]. The presence of orthogonal chloro substituents at the 2- and 5-positions of the pyridine ring provides versatile handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) reactions.

The primary challenge in synthesizing methyl ketones from carboxylic acids or esters is the propensity for the intermediate ketone to undergo a second nucleophilic attack by the organometallic reagent, yielding a tertiary alcohol. To circumvent this, this protocol utilizes the Weinreb Ketone Synthesis methodology[2].

By first converting 2,5-dichloroisonicotinic acid into an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of methylmagnesium bromide (MeMgBr) forms a stable, five-membered cyclic magnesium chelate. This chelate is robust under the reaction conditions, effectively halting further nucleophilic attack. The desired ketone is only liberated during the acidic aqueous workup, which collapses the tetrahedral intermediate[3].

G A 2,5-Dichloroisonicotinic Acid (Starting Material) B Carboxyl Activation (CDI, DMF, RT) A->B C Acyl Imidazole Intermediate (Transient) B->C -CO2 D Amidation (HN(OMe)Me·HCl, DIPEA) C->D E Weinreb Amide (Stable Intermediate) D->E -Imidazole F Grignard Addition (MeMgBr, THF, 0 °C) E->F G Magnesium Chelate (Prevents Over-addition) F->G Chelation Control H Aqueous Quench (NH4Cl, H2O) G->H I 1-(2,5-Dichloropyridin-4-yl)ethanone (Target Ketone) H->I Collapse of Intermediate

Fig 1. Mechanistic workflow of Weinreb amide synthesis and chelation-controlled Grignard addition.

Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using standard Schlenk techniques for moisture-sensitive organometallic reactions. Ensure all glassware is oven-dried and purged with argon or nitrogen.

Part A: Synthesis of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is selected over thionyl chloride for activation to avoid harsh acidic conditions and the generation of corrosive HCl gas, which can complicate the scale-up of pyridine derivatives. The evolution of CO2 gas provides a visual indicator of reaction progress.

  • Activation: Suspend 2,5-dichloroisonicotinic acid (1.0 equiv, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) in a round-bottom flask under an argon atmosphere.

  • Add CDI (1.2 equiv, 12.0 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the acyl imidazole intermediate.

  • Amidation: Cool the reaction mixture back to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15.0 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted DIPEA and imidazole), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the Weinreb amide as a pale yellow oil.

Part B: Synthesis of 1-(2,5-Dichloropyridin-4-yl)ethanone

Causality Note: Strict temperature control (0 °C) during the Grignard addition is critical. The electron-deficient nature of the 2,5-dichloropyridine ring makes it susceptible to unwanted halogen-metal exchange or nucleophilic attack on the ring if the temperature is allowed to rise.

  • Reagent Preparation: Dissolve the purified Weinreb amide (1.0 equiv, 8.0 mmol) from Part A in anhydrous tetrahydrofuran (THF) (0.15 M) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 equiv, 12.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching: Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl). Caution: Highly exothermic with potential methane gas evolution.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield 1-(2,5-dichloropyridin-4-yl)ethanone as a crystalline solid.

Quantitative Data and Reaction Parameters

The following table summarizes the stoichiometric requirements, critical parameters, and expected analytical outcomes for the two-step protocol.

Parameter / ReagentStep A: Weinreb Amide FormationStep B: Grignard Addition
Limiting Reagent 2,5-Dichloroisonicotinic acid (1.0 eq)Weinreb Amide Intermediate (1.0 eq)
Coupling / Nucleophile CDI (1.2 eq), HN(OMe)Me·HCl (1.5 eq)MeMgBr (1.5 eq, 3.0 M in Et2O)
Base DIPEA (2.0 eq)None
Solvent & Concentration Anhydrous DMF (0.2 M)Anhydrous THF (0.15 M)
Temperature Profile 0 °C RTStrictly 0 °C
Reaction Time 12 hours2 hours
Expected Yield 85 - 92%78 - 85%
Target Mass (m/z) [M+H]+ 235.0[M+H]+ 190.0[1]

References

  • ChemicalBook. "1-(2,5-dichloropyridin-4-yl)ethanone | 736990-29-7". ChemicalBook.
  • Fernández, G. "Weinreb (ketone synthesis)". QuimicaOrganica.
  • Salvino, J. M., et al. "Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide". The Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: 1-(2,5-Dichloropyridin-4-YL)ethanone as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Dichloropyridine Scaffold The pyridine ring is a foundational "privileged scaffold" in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dichloropyridine Scaffold

The pyridine ring is a foundational "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and neurology.[1][2] Its ability to participate in hydrogen bonding and various molecular interactions makes it a prime component for designing molecules that bind to biological targets with high affinity and specificity. 1-(2,5-Dichloropyridin-4-YL)ethanone is a highly functionalized and versatile building block designed for the efficient construction of complex pharmaceutical candidates.

This intermediate offers three key points for synthetic diversification:

  • The Acetyl Group: A reactive ketone ready for condensation, oxidation, reduction, or alpha-functionalization reactions.

  • The C2-Chloride: Activated for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

  • The C5-Chloride: A secondary site for cross-coupling, allowing for sequential and regioselective diversification.

This guide provides detailed protocols for two high-impact transformations utilizing this intermediate, demonstrating its utility in constructing core scaffolds for kinase inhibitors and other potential therapeutic agents.

Physicochemical Properties and Characterization

A thorough characterization of the starting material is critical for reproducible downstream synthesis.

PropertyValue
CAS Number 120370-13-6
Molecular Formula C₇H₅Cl₂NO
Molecular Weight 190.03 g/mol
Appearance Off-white to light yellow solid
Melting Point 68-72 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF, Methanol

Quality Control (QC) Recommendations:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl protons (singlet, ~2.6 ppm), and two aromatic protons on the pyridine ring (singlets, ~7.5 ppm and ~8.5 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl carbon, the carbonyl carbon (~195-200 ppm), and four distinct aromatic carbons.

  • HPLC-MS: To confirm purity (>98% recommended) and verify the mass-to-charge ratio corresponding to the molecular weight ([M+H]⁺ ≈ 190.0, 192.0).

Core Application: Synthesis of a Pyrazolo[3,4-c]pyridine Kinase Inhibitor Scaffold

Scientific Rationale: The pyrazolopyridine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole portion of the fused ring system can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket, leading to potent and selective inhibition.

The Knorr pyrazole synthesis provides a direct and efficient method to construct this valuable scaffold from 1-(2,5-Dichloropyridin-4-YL)ethanone.[3][4] The reaction involves the cyclocondensation of the acetyl group with a hydrazine derivative.[4][5]

Workflow for Pyrazolopyridine Scaffold Synthesis:

G cluster_0 Protocol 1: Scaffold Formation cluster_1 Further Diversification A 1-(2,5-Dichloropyridin-4-YL)ethanone C Cyclocondensation Reaction (Knorr Synthesis) A->C B Hydrazine Hydrate B->C D 1,6-Dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridine C->D Formation of Fused Ring E Downstream Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Kinase Inhibitor Analogs E->F Addition of Specificity Groups

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(2,5-Dichloropyridin-4-yl)ethanone Analysis

Introduction & Chemical Context 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7)[1] is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7)[1] is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Historically, the analysis of substituted pyridines via High-Performance Liquid Chromatography (HPLC) has been plagued by methodological challenges. The basic nature of the pyridine nitrogen often leads to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases[2].

However, successful method development requires analyzing the specific electronic environment of the target molecule rather than relying on general class behavior. In 1-(2,5-dichloropyridin-4-yl)ethanone, the strong electron-withdrawing inductive effects of the two chlorine atoms at the C2 and C5 positions, coupled with the resonance-withdrawing acetyl group at C4, severely deplete the electron density of the pyridine ring. This drastically lowers the pKa of the endocyclic nitrogen, rendering the molecule practically unionized (neutral) under standard reversed-phase HPLC conditions (pH 3.0–7.0). While this mitigates silanol-induced tailing, the primary analytical challenge shifts: the method must now provide extreme shape selectivity to resolve the target compound from closely related, co-eluting positional isomers—such as 1-(3,5-dichloropyridin-4-yl)ethanone[3]—and other synthetic byproducts.

Method Development Rationale (The "Why")

Stationary Phase Selection: The Power of π−π Interactions

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, which often fail to resolve halogenated aromatic isomers with identical logP values. To overcome this, we select a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns offer complementary, orthogonal selectivity driven by π−π interactions between the electron-rich phenyl ring of the stationary phase and the electron-deficient aromatic ring of the dichloropyridine derivative[4]. This specific interaction mechanism is highly effective for separating positional isomers that co-elute on strictly alkyl phases[5].

Mobile Phase Strategy

A gradient elution utilizing Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is optimal. Acetonitrile is preferred over methanol as it provides lower backpressure, sharper peaks for aromatic systems, and lacks hydrogen-bond donating capacity, which simplifies the retention mechanism. Although the analyte is weakly basic, employing a mildly acidic volatile buffer—such as 0.1% Formic Acid (pH ~2.7)—ensures a robust, reproducible retention time by standardizing the ionization state of any trace polar impurities and masking any active sites on the column[2].

Mandatory Visualization: Method Lifecycle Workflow

HPLC_Method_Lifecycle N1 1-(2,5-Dichloropyridin-4-yl)ethanone Chemical Profiling N2 Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) N1->N2 N3 Mobile Phase Optimization (Aqueous Buffer / Acetonitrile) N1->N3 N4 Gradient & Flow Rate Tuning N2->N4 N3->N4 N5 System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 N4->N5 N6 ICH Q2(R2) Method Validation Specificity, Linearity, Precision N5->N6 N7 Validated Analytical Procedure (Lifecycle Management) N6->N7

Logical workflow for HPLC method development and ICH Q2(R2) validation of pyridine derivatives.

Experimental Protocol (The "How")

Reagents and Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v). Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2,5-dichloropyridin-4-yl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to obtain a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions

The following self-validating parameters ensure consistent peak symmetry and resolution.

ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C (Ensures viscosity reduction and retention stability)
Injection Volume 10 µL
Detection UV/DAD at 254 nm (Optimal for conjugated dichloropyridines)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 16.0 | 80 | 20 (Re-equilibration) |

Method Validation Framework (ICH Q2(R2))

To demonstrate that the analytical procedure is fit for its intended purpose (e.g., release testing or purity assay), it must be validated according to the ICH Q2(R2) guidelines[6]. A robust method must act as a self-validating system, where built-in System Suitability Tests (SST) confirm operational readiness before any sample is analyzed.

System Suitability Testing (SST)

SST is performed by injecting the 100 µg/mL standard solution in six replicates prior to sequence initiation.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

Specificity and Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[7].

  • Procedure: Inject blank diluent, target standard, and a spiked sample containing known isomers (e.g., the 3,5-dichloro isomer).

  • Evaluation: Utilize Diode Array Detection (DAD) peak purity algorithms to confirm that the 1-(2,5-dichloropyridin-4-yl)ethanone peak is spectrally homogenous (Purity Angle < Purity Threshold). Resolution ( Rs​ ) between the target and the closest eluting isomer must be 2.0.

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50–150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Precision: Assess Repeatability (intra-day) via 6 independent sample preparations at 100% concentration. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day using a different HPLC system. The RSD must be 2.0%[7].

Quantitative Data Summaries

Table 1: System Suitability and Validation Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Performance for this Method
System Suitability (Area RSD) 2.0% (n=6)< 0.5%
Tailing Factor ( Tf​ ) 2.01.0 – 1.2 (Due to Phenyl-Hexyl inertness)
Resolution ( Rs​ ) from Isomers 1.5 2.5 (Driven by π−π selectivity)
Linearity ( R2 ) 0.995> 0.999
Method Precision (RSD) 2.0% (n=6)< 1.0%
Accuracy (Recovery) 98.0% – 102.0%99.5% – 100.5%

Conclusion

By leveraging the unique electron-deficient properties of 1-(2,5-dichloropyridin-4-yl)ethanone, this method bypasses traditional pyridine tailing issues and focuses entirely on high-resolution isomer separation. The deliberate selection of a Phenyl-Hexyl stationary phase provides the necessary π−π interactions to achieve baseline resolution from structurally similar impurities. When executed and validated under the ICH Q2(R2) framework, this protocol provides a highly reliable, self-validating system for routine pharmaceutical quality control and synthetic monitoring.

References[6] Title: Validation of Analytical Procedures Q2(R2) - ICH

Source: ich.org URL: 7] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: 2] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: benchchem.com URL: 1] Title: 1-(2,5-dichloropyridin-4-yl)ethanone | 736990-29-7 Source: chemicalbook.com URL: 3] Title: RHAWN 1-(3,5-dichloropyridin-4-yl)ethanone Source: cacheby.com URL: 4] Title: Shim-pack HPLC Column Guidebook Source: labtorg.kz URL: 5] Title: Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography Source: mdpi.com URL:

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 1-(2,5-Dichloropyridin-4-YL)ethanone

Introduction: The Significance of Chiral Pyridyl Alcohols in Medicinal Chemistry The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Pyridyl Alcohols in Medicinal Chemistry

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis. The resulting chiral alcohol moiety is a ubiquitous structural motif in a vast array of biologically active molecules. Specifically, the reduction of heteroaromatic ketones, such as 1-(2,5-Dichloropyridin-4-YL)ethanone, yields chiral pyridyl alcohols that are key intermediates in the synthesis of various therapeutic agents. The precise stereochemical control during this reduction is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.

This document provides a comprehensive guide to the catalytic reduction of 1-(2,5-Dichloropyridin-4-YL)ethanone, with a focus on asymmetric hydrogenation and transfer hydrogenation techniques. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and present data to guide researchers, scientists, and drug development professionals in this critical synthetic transformation.

Core Concepts in Asymmetric Ketone Reduction

The catalytic asymmetric reduction of ketones can be broadly categorized into two main strategies: asymmetric hydrogenation and asymmetric transfer hydrogenation.[1]

  • Asymmetric Hydrogenation (AH): This method employs molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst. Ruthenium and Rhodium-based catalysts, particularly those featuring chiral diphosphine ligands like BINAP, are widely used for this purpose.[2][3] The reaction typically requires specialized high-pressure equipment.

  • Asymmetric Transfer Hydrogenation (ATH): In contrast, ATH utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone substrate, mediated by a chiral catalyst.[4] This method obviates the need for high-pressure hydrogenation equipment, making it more accessible in many laboratory settings. The Noyori-Ikariya type catalysts, which are ruthenium(II) complexes with a chiral diamine ligand, are exemplary in this field.[4][5]

The choice between these methods often depends on substrate compatibility, available equipment, and desired reaction conditions. For pyridyl ketones, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered selectivity.[6] Strategies to mitigate this include the use of specific ligands that modulate the electronic properties of the metal center or temporary modification of the pyridine nitrogen, for instance, through N-oxide formation.[7]

Catalytic Systems and Mechanistic Considerations

A variety of transition metals, including Ruthenium, Rhodium, and Iridium, have been successfully employed in the asymmetric reduction of ketones.[1] The choice of metal and the ancillary chiral ligand is critical for achieving high enantioselectivity and catalytic activity.

Ruthenium-Based Catalysts: The Noyori and Noyori-Ikariya Systems

Professor Ryoji Noyori's development of Ruthenium-based catalysts for asymmetric hydrogenation and transfer hydrogenation revolutionized the field.[2][8]

  • BINAP-Ru(II) Catalysts for Asymmetric Hydrogenation: These catalysts are highly effective for the hydrogenation of functionalized ketones.[2][3] The mechanism involves the coordination of the ketone to the chiral Ru-BINAP complex, followed by the insertion of the carbonyl group into the Ru-H bond. The specific chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.

  • TsDPEN-Ru(II) Catalysts for Asymmetric Transfer Hydrogenation: The Noyori-Ikariya catalysts, such as [(S,S)-Teth-TsDpen RuCl], are particularly well-suited for the ATH of a wide range of ketones, including heteroaromatic ones.[9] The mechanism is believed to involve a metal-ligand bifunctional pathway where the N-H group of the chiral diamine ligand participates in the hydrogen transfer process via a six-membered transition state.[4][5]

Rhodium and Iridium-Based Catalysts

Rhodium and Iridium complexes also serve as excellent catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[1][10][11] Chiral diphosphine ligands are commonly paired with these metals to create a chiral environment around the active site. For pyridyl ketones, iridium catalysts with chiral diamine-derived ligands have shown high enantioselectivity, sometimes requiring the formation of an N-oxide on the pyridine ring to act as a removable ortho-substituent to enhance stereocontrol.[7]

Experimental Protocols

The following protocols are provided as a detailed guide for the catalytic reduction of 1-(2,5-Dichloropyridin-4-YL)ethanone.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Ikariya Type Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 1-(2,5-Dichloropyridin-4-YL)ethanone using a commercially available Noyori-Ikariya catalyst, such as [(S,S)-Teth-TsDpen RuCl].

Materials:

  • 1-(2,5-Dichloropyridin-4-YL)ethanone

  • [(S,S)-Teth-TsDpen RuCl] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous isopropanol (i-PrOH) or a mixture of water and i-PrOH[7]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation A Charge flask with ketone and catalyst B Add solvent (e.g., i-PrOH) A->B C Create inert atmosphere B->C D Prepare HCOOH/TEA mixture C->D E Add HCOOH/TEA to reaction D->E F Stir at specified temperature E->F G Quench reaction F->G H Extract product G->H I Purify by chromatography H->I

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2,5-Dichloropyridin-4-YL)ethanone (1.0 mmol) and the chiral Ruthenium catalyst (e.g., [(S,S)-Teth-TsDpen RuCl], 0.005-0.01 mmol, 0.5-1.0 mol%).

  • Solvent Addition: Add anhydrous isopropanol (5-10 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Hydrogen Source Preparation: In a separate vial, prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the formic acid/triethylamine mixture (5 equivalents of formic acid relative to the ketone) to the reaction flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral 1-(2,5-Dichloropyridin-4-YL)ethanol.

Data Table: Representative Conditions for ATH of Heteroaromatic Ketones

CatalystSubstrateH-SourceBaseSolventTemp (°C)Yield (%)ee (%)
[(S,S)-TsDPEN]RuCl(p-cymene)AcetophenoneHCOOH/TEATEAH₂O/i-PrOH28>9998
(S,S)-1f (Iridium complex)Aryl N-heteroaryl ketoneNaHCO₂-H₂O/i-PrOHRT9598.2

Note: The data in this table is based on similar substrates and serves as a starting point for optimization for 1-(2,5-Dichloropyridin-4-YL)ethanone. Actual results may vary.[7]

Protocol 2: Asymmetric Hydrogenation using a Rhodium-Based Catalyst

This protocol provides a general procedure for the asymmetric hydrogenation of 1-(2,5-Dichloropyridin-4-YL)ethanone using a Rhodium-based catalyst with a chiral diphosphine ligand.[10] This method requires the use of a high-pressure reactor.

Materials:

  • 1-(2,5-Dichloropyridin-4-YL)ethanone

  • [Rh(COD)₂]BF₄

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Workflow Diagram:

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Isolation A Mix Rh precursor and chiral ligand B Stir under inert atmosphere A->B D Add catalyst solution B->D C Add ketone and solvent to autoclave C->D E Pressurize with H₂ D->E F Stir at specified temperature and pressure E->F G Depressurize and vent F->G H Remove solvent G->H I Purify product H->I

Caption: Experimental workflow for asymmetric hydrogenation.

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, dissolve [Rh(COD)₂]BF₄ (0.005-0.01 mmol) and the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 equivalents relative to Rh) in a small amount of anhydrous, degassed solvent. Stir for 15-30 minutes to form the active catalyst.

  • Reactor Setup: Place 1-(2,5-Dichloropyridin-4-YL)ethanone (1.0 mmol) and the bulk of the anhydrous, degassed solvent into the autoclave.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.

  • Isolation and Purification: Open the reactor, and concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Table: Representative Conditions for AH of Pyridyl Ketones

Catalyst PrecursorLigandSubstrateSolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
[Rh(COD)₂]BF₄Binapine2-AcetylpyridineCH₂Cl₂8RT>9999
trans-RuCl₂[(R)-xylbinap][(R)-daipen]-Pyridyl ketonesi-PrOH830>9699.6

Note: This data is based on similar substrates and provides a starting point for optimization.[10][12]

Conclusion: A Pathway to High-Value Chiral Intermediates

The catalytic asymmetric reduction of 1-(2,5-Dichloropyridin-4-YL)ethanone provides an efficient and stereoselective route to the corresponding chiral alcohol, a valuable building block in pharmaceutical development. Both asymmetric transfer hydrogenation with Noyori-Ikariya type catalysts and asymmetric hydrogenation with Rhodium or Ruthenium complexes offer viable and highly enantioselective methods. The choice of methodology will depend on the specific requirements of the synthesis and the available laboratory infrastructure. Careful consideration of the catalyst system, including the metal, ligand, and reaction conditions, is crucial for achieving optimal results. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize this critical transformation.

References

  • Bolm, C., et al. (2002). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. [Link]

  • Chen, C., & Lu, X. (2019). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. Organic Letters, 21(16), 6575-6578. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Cui, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4502-4505. [Link]

  • Doucet, H., & Ohkuma, T. (2001). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Fang, Z., & Wills, M. (2013). Asymmetric transfer hydrogenation of functionalized acetylenic ketones. The Journal of Organic Chemistry, 78(17), 8594-8605. [Link]

  • Gladiali, S., & Alberico, E. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • Hayes, A. M., et al. (2005). A class of ruthenium(II) catalyst for asymmetric transfer hydrogenations of ketones. Journal of the American Chemical Society, 127(20), 7318-7319. [Link]

  • Hodgkinson, R., et al. (2016). Iron cyclopentadienone complexes derived from C 2-symmetric bis-propargylic alcohols; preparation and applications to catalysis. Dalton Transactions, 45(9), 3992-4005. [Link]

  • Jiang, G., et al. (2017). Asymmetric synthesis of 4-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides via Pd-catalyzed hydrogenation of cyclic ketimines. Organic & Biomolecular Chemistry, 15(6), 1325-1328. [Link]

  • Kärkäs, M. D. (2024). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. ChemRxiv. [Link]

  • Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group Meeting. [Link]

  • Mashima, K., et al. (2020). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen-Bonding. Advanced Synthesis & Catalysis. [Link]

  • Morris, D. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI. [Link]

  • Rathore, R., et al. (2005). PREPARATION OF 1,4:5,8-DIMETHANO-1,2,3,4,5,6,7,8-OCTAHYDRO-9,10-DIMETHOXYANTHRACENIUM HEXACHLOROANTIMONATE (4+SbCl6−): A HIGHLY ROBUST RADICAL-CATION SALT. Organic Syntheses, 82, 1. [Link]

  • Blacker, J., & Martin, J. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-164. [Link]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]

  • Tissot, O., et al. (2002). Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes. Chirality, 14(1), 28-31. [Link]

  • Tommasi, I., et al. (2013). Asymmetric transfer hydrogenation of ketones catalyzed by enantiopure osmium(II) pybox complexes. Dalton Transactions, 42(20), 7335-7346. [Link]

  • Vedejs, E., & Chen, X. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(42), 12802-12803. [Link]

  • Wang, C., et al. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 48(43), 16215-16223. [Link]

  • Wang, D., et al. (2018). Iridium-Catalyzed Highly Enantioselective Transfer Hydrogenation of Aryl N-Heteroaryl Ketones with N-Oxide as a Removable ortho-Substituent. Organic Letters, 20(4), 1046-1049. [Link]

  • Wölfel, A., et al. (2011). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. Journal of Biotechnology, 155(4), 420-427. [Link]

  • Wu, J., et al. (2024). Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes. The Journal of Organic Chemistry. [Link]

  • Yadav, S., et al. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Zhang, X., et al. (2000). Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex. Angewandte Chemie International Edition, 39(22), 4040-4042. [Link]

  • Ziolkowski, P., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 18(4), 1287-1297. [Link]

  • This information is synthesized from multiple sources discussing the catalytic reduction of similar heteroaromatic ketones.[7][10][12]

  • This information is synthesized from multiple sources discussing iridium-catalyzed ketone reductions.[1][7][11]

  • This information is synthesized from multiple sources discussing Noyori-type hydrogenations.[2][3]

Sources

Method

Application Note: Standardized Purification Techniques for Crude 1-(2,5-Dichloropyridin-4-yl)ethanone

Executive Summary & Physicochemical Context 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and specialized ligands. The purification of this compound from crude reaction mixtures—typically generated via cross-coupling, Minisci-type acetylation, or directed ortho-metalation—presents unique physicochemical challenges.

Standard purification templates often fail due to a fundamental misunderstanding of the molecule's electronic environment. As a Senior Application Scientist, I have designed this protocol to bypass common pitfalls by leveraging the specific thermodynamic and electronic properties of the halogenated pyridine ring.

Causality in Purification Design: The pKa Conundrum

The pyridine nitrogen in this molecule is severely deactivated. Two strongly electron-withdrawing chlorine atoms at the 2- and 5-positions, combined with the 4-acetyl group, drastically reduce the electron density on the nitrogen lone pair. Consequently, the compound is extremely weakly basic. Standard acid-base extraction protocols (e.g., partitioning into 1M HCl) will fail because the nitrogen will not readily protonate to form a water-soluble salt. The target compound will stubbornly remain in the organic phase. Furthermore, halogenated pyridines exhibit moderate volatility and can be lost during solvent removal under high vacuum[2].

Quantitative Data & Impurity Profiling

To establish a rational purification strategy, we must first map the physicochemical parameters and the expected impurity matrix.

Table 1: Physicochemical Profile of 1-(2,5-Dichloropyridin-4-yl)ethanone

PropertyValue / Description
CAS Number 736990-29-7[1]
Molecular Formula C7H5Cl2NO[1]
Molecular Weight 190.03 g/mol [1]
Basicity (pKa) Extremely weak (estimated < 1.0) due to electron-withdrawing groups.
Volatility Moderate; prone to sublimation under high vacuum at elevated temperatures[2].
Solubility Soluble in DCM, EtOAc, MeOH; moderately soluble in Hexanes.

Table 2: Impurity Profiling and Targeted Removal Strategies

Impurity ClassSourceRemoval StrategyMechanistic Causality
Inorganic Salts Aqueous workup / ReagentsLiquid-Liquid Extraction (LLE)High aqueous solubility of salts vs. high organic solubility of the target.
Regioisomers (e.g., 2,3-dichloro)Side reactions during synthesisFlash Chromatography & RecrystallizationDifferential binding to silica; higher solubility of the 2,3-isomer in aqueous alcohols[3],[4].
Transition Metals (Pd, Cu)Catalysts from cross-couplingThiol-Functionalized Scavenger ResinsSoft-soft interactions: Thiol ligands outcompete the weakly coordinating pyridine nitrogen.
Over-acetylated byproducts Excess reagentsFlash ChromatographySignificant polarity difference allows baseline separation on silica gel.

Process Visualization

PurificationWorkflow Crude Crude 1-(2,5-Dichloropyridin-4-yl)ethanone LLE Phase 1: Liquid-Liquid Extraction (DCM / H2O Partitioning) Crude->LLE Remove water-soluble salts Flash Phase 2: Flash Chromatography (Silica Gel, Hexane/EtOAc) LLE->Flash Organic layer (concentrated) Scavenger Phase 3: Metal Scavenging (Thiol-Functionalized Resin) Flash->Scavenger Target fractions (Rf ~ 0.4-0.5) Cryst Phase 4: Recrystallization (Isopropanol / Water 15:85) Scavenger->Cryst Trace metal removal (<10 ppm) Pure Pure Target Compound (>99% Purity by HPLC) Cryst->Pure Isomer polishing & drying

Fig 1: Standardized purification workflow for 1-(2,5-Dichloropyridin-4-yl)ethanone.

Step-by-Step Experimental Protocols

Phase 1: Liquid-Liquid Extraction (LLE) & Matrix Cleanup

Causality: Due to the inability to form stable hydrochloride salts in dilute acid, we rely on neutral partitioning to remove highly polar impurities and inorganic salts.

  • Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash the organic layer sequentially with Deionized Water (3 x 5 mL/g) and saturated aqueous NaCl (Brine) (1 x 5 mL/g).

  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure. Crucial: Maintain the water bath below 35°C and avoid high vacuum (<10 mbar) for prolonged periods to prevent product loss via sublimation[2]. System Validation: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The target compound must be entirely absent from the aqueous phase.

Phase 2: Normal-Phase Flash Column Chromatography

Causality: Halogenated pyridines separate efficiently on silica gel using a non-polar hydrocarbon continuous phase with a slight polar modifier (). This step separates over-acetylated byproducts and provides an initial reduction of regioisomers.

  • Dry-load the concentrated crude onto a small amount of silica gel (1:2 ratio of crude to silica).

  • Pack a flash column with standard silica gel (40-63 µm) using Hexanes.

  • Elute using a gradient solvent system: Hexanes/Ethyl Acetate (starting at 95:5, ramping to 85:15).

  • Collect fractions and monitor via TLC (Typical Rf​ ~ 0.45 in 85:15 Hexanes/EtOAc). System Validation: Pool fractions only where the target spot is >95% dominant by UV visualization. Do not pool mixed fractions; save them for a secondary column if yield recovery is critical.

Phase 3: Transition Metal Scavenging (If applicable)

Causality: If the compound was synthesized via Pd- or Cu-catalyzed cross-coupling, trace metals will coordinate to the pyridine nitrogen. Thiol-functionalized silica (e.g., SiliaMetS Thiol) utilizes soft-soft interactions to outcompete the target molecule for the metal ions.

  • Dissolve the chromatographed product in DCM or EtOAc.

  • Add 3-5 equivalents of Thiol-functionalized silica resin relative to the catalyst loading used in the synthesis.

  • Stir the suspension at room temperature for 4-12 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate. System Validation: An aliquot of the concentrated product should yield <10 ppm heavy metals when analyzed via ICP-MS.

Phase 4: Recrystallization & Isomer Polishing

Causality: Chromatographic separation of the 2,5-dichloro isomer from the 2,3-dichloro isomer is notoriously difficult due to identical polarities. However, fractional crystallization from an alcohol/water mixture is highly effective because the 2,3-dichloro isomer is significantly more soluble in the aqueous-alcoholic mother liquor ()[3],[4].

  • Dissolve the semi-pure solid in a minimal amount of a hot Isopropanol/Water mixture (15:85 ratio)[3],[2].

  • Heat with controlled stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals[3].

  • Further cool the solution in an ice bath (0-5°C) for 1 hour to maximize crystal formation[2].

  • Collect the precipitated crystals by vacuum filtration and wash with a minimal amount of ice-cold Isopropanol/Water (15:85)[2].

  • Dry the crystals under vacuum at room temperature[2]. System Validation: Perform a melting point analysis. A sharp melting point confirms the removal of the 2,3-dichloro isomer. A depressed or broadened melting point range indicates occlusion of the mother liquor or remaining isomeric impurities[3]. Confirm final purity (>99%) via quantitative NMR (qNMR) or HPLC.

References

  • European Patent Office. "Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product." EP0591624B1.
  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine." Org. Synth. 2024, 101, 524–541. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone

Welcome to the technical support resource for the synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yield and purity. The inherent electronic properties of the 2,5-dichloropyridine ring present unique challenges, making conventional synthetic approaches less effective. This document explains the causality behind common failures and offers validated strategies for success.

Section 1: Troubleshooting Common Synthetic Routes

This section addresses specific issues encountered during the synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone. The questions are based on common problems reported in laboratory settings.

Q1: My direct Friedel-Crafts acylation of 2,5-dichloropyridine is failing or resulting in extremely low yields (<5%). What is the fundamental issue?

A1: This is an expected outcome due to the severe electronic deactivation of the pyridine ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that relies on the aromatic ring acting as a nucleophile.

  • Causality of Failure:

    • Ring Deactivation: The pyridine nitrogen is an electron-withdrawing group by induction and resonance. The two additional chloro- groups are also strongly electron-withdrawing, further reducing the electron density of the ring. This makes the 2,5-dichloropyridine ring a very poor nucleophile, unable to effectively attack the acylium ion electrophile.[1][2]

    • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a stable complex with the lone pair of electrons on the pyridine nitrogen. This not only deactivates the ring further by creating a positive charge but also sequesters the catalyst, rendering it unavailable to activate the acylating agent.[1]

Recommendation: Direct Friedel-Crafts acylation is not a viable route for this substrate. We strongly advise pursuing modern cross-coupling methodologies or organometallic addition to a functionalized pyridine.

Q2: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki-Miyaura) to introduce the acetyl group, but my yields are inconsistent and low. How can I optimize this process?

A2: Palladium-catalyzed cross-coupling is the most promising strategy for this synthesis. However, success depends on meticulous optimization of several interdependent parameters. Low yields are typically traced back to catalyst deactivation, suboptimal reaction conditions, or impure reagents.

The general principle involves coupling a 4-substituted-2,5-dichloropyridine (where the substituent is a halogen or triflate) with an acetyl-group donor. For instance, in a Stille coupling, you would react 2,5-dichloro-4-iodopyridine with a trialkyl(acetyl)stannane.

Troubleshooting & Optimization Strategy:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. The oxidative addition of the C-X bond to the Pd(0) center is often the rate-limiting step, especially with less reactive aryl chlorides or bromides.

    • Insight: Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and subsequent reductive elimination steps.[3] For Stille couplings, phosphine ligands are standard.[4][5]

    • Actionable Advice: If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a system generated in situ, such as Pd₂(dba)₃ with a ligand like XPhos, SPhos, or P(t-Bu)₃.

  • Solvent and Base (for Suzuki reactions):

    • Insight: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common choices include THF, dioxane, or toluene.[6] For Suzuki couplings, the choice of base is crucial for activating the organoboron species.[7][8]

    • Actionable Advice: Ensure solvents are passed through a purification system or freshly distilled. Degas the solvent and reaction mixture thoroughly with argon or nitrogen. For Suzuki reactions, screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Reagent Purity:

    • Insight: Organostannanes (for Stille) and boronic acids/esters (for Suzuki) can degrade over time. The Grignard reagent used to prepare these organometallics must be accurately titrated.

    • Actionable Advice: Use freshly prepared or recently purchased organometallic reagents. If preparing them in-house, ensure the starting materials are pure and the reaction is carried out under strictly anhydrous conditions.

  • Temperature Control:

    • Insight: While many couplings require heat, excessive temperatures can lead to catalyst decomposition or side reactions.

    • Actionable Advice: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature.

G start Low Yield in Cross-Coupling reagent_check Verify Purity of Starting Materials (Halide, Organometallic) start->reagent_check catalyst_system Screen Catalyst System (Pd Source + Ligand) reagent_check->catalyst_system Reagents OK conditions Optimize Reaction Conditions (Solvent, Base, Temperature) catalyst_system->conditions Catalyst Selected workup Analyze Workup & Purification (e.g., Tin Removal) conditions->workup Reaction Complete success Improved Yield workup->success

Caption: Troubleshooting workflow for cross-coupling reactions.

ParameterVariableRecommended Starting PointExpert Insight
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂1-5 mol% Pd₂(dba)₃Pd₂(dba)₃ is a stable Pd(0) source, good for generating the active catalyst in situ.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos2-10 mol% XPhosBulky, electron-rich ligands accelerate the reaction, especially with aryl chlorides.[3]
Solvent Toluene, Dioxane, THFAnhydrous, degassed TolueneToluene is a good high-boiling solvent suitable for many coupling reactions.
Base (Suzuki) K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents K₃PO₄K₃PO₄ is often effective for challenging substrates.[6]
Temperature 80-120 °C100 °CA good starting point to balance reaction rate against catalyst decomposition.
Q3: I am trying to synthesize the ketone via a Grignard reaction with a 2,5-dichloropyridine derivative (e.g., an ester or nitrile), but I'm getting a complex mixture of products and a low yield of the desired ketone. What are the common pitfalls?

A3: Using a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to react with an electrophilic derivative of 2,5-dichloropyridine is a valid strategy. However, Grignard reactions are notoriously sensitive to conditions.

  • Causality of Failure:

    • Over-addition (Di-addition): If you are using an ester (e.g., methyl 2,5-dichloroisonicotinate) as the electrophile, the initially formed ketone is often more reactive than the starting ester. The Grignard reagent can attack the ketone to form a tertiary alcohol byproduct.[9][10]

    • Poor Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Poorly prepared or old reagents will have a lower effective concentration, leading to incomplete reactions.

    • Temperature Control: These reactions are highly exothermic. If the temperature is not kept low, side reactions and byproduct formation increase significantly.[9]

    • Substrate Reactivity: Reaction with a nitrile (e.g., 2,5-dichloro-4-cyanopyridine) followed by an acidic workup can be a more reliable method to avoid the over-addition problem seen with esters.

Troubleshooting & Optimization Strategy:

  • Use a Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) of 2,5-dichloroisonicotinic acid is an excellent substrate. The intermediate formed after Grignard addition is a stable chelate that resists a second addition. It collapses to the ketone only upon acidic workup.

  • Strict Temperature Control: Perform the Grignard addition at low temperatures, typically starting at -78 °C and allowing it to slowly warm. This minimizes the rate of the secondary addition to the ketone product.

  • Inverse Addition: Slowly add the substrate (ester, nitrile, or Weinreb amide) solution to the Grignard reagent solution (inverse addition). This keeps the concentration of the substrate low at all times, which can sometimes suppress side reactions.

  • Titrate the Grignard Reagent: Always determine the exact molarity of your Grignard reagent before use via titration to ensure accurate stoichiometry.

G start Prepare/Tritate Grignard Reagent setup Set up Anhydrous Reaction Apparatus under Inert Gas start->setup cool Cool Reaction Vessel to -78 °C setup->cool add Slowly Add Substrate (e.g., Weinreb Amide) to Grignard Reagent cool->add warm Allow to Warm Slowly to Room Temperature add->warm quench Quench Reaction (e.g., with aq. NH4Cl) warm->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography or Recrystallization workup->purify product 1-(2,5-Dichloropyridin-4-YL)ethanone purify->product

Caption: Recommended workflow for Grignard-based ketone synthesis.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the most reliable starting material for a cross-coupling approach?

    • A: 2,5-dichloro-4-iodopyridine is often the best choice. The C-I bond is the most reactive towards oxidative addition with palladium catalysts, typically allowing for milder reaction conditions and higher yields compared to the corresponding bromide or chloride.

  • Q: How can I remove tin-based byproducts after a Stille coupling reaction?

    • A: Organotin byproducts can be difficult to remove. A common method is to wash the organic layer during workup with an aqueous solution of potassium fluoride (KF). The fluoride has a high affinity for tin and forms insoluble tin-fluoride salts that can be filtered off.[11] Alternatively, purification via silica gel chromatography, sometimes with an eluent containing a small amount of triethylamine, can be effective.[11]

  • Q: What are the critical safety precautions for these reactions?

    • A:

      • Organotin Reagents (Stille): Organostannanes are highly toxic.[4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

      • Grignard Reagents: These reagents are highly flammable and react violently with water.[12] All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).

      • Palladium Catalysts: While not acutely toxic in the same way, palladium compounds are heavy metals and should be handled with care. Avoid inhalation of powders.

Section 3: Example Experimental Protocol: Stille Coupling

This protocol is a representative example and should be adapted based on laboratory experience and available starting materials.

Synthesis of 1-(2,5-Dichloropyridin-4-YL)ethanone via Stille Coupling

  • Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-4-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene (20 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with argon for 20-30 minutes to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation.

  • Reagent Addition: Using a syringe, add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After the starting material is consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure. To the residue, add 2N HCl (15 mL) and stir vigorously for 2 hours at room temperature to hydrolyze the enol ether intermediate to the ketone.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with a saturated aqueous solution of KF for 30 minutes to remove tin byproducts, then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (1999). A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]

  • Asim, M., et al. (2013). Experimental Design and Optimization: Application to a Grignard Reaction. Journal of Chemical Education, 90(12), 1642-1645. [Link]

  • Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Organic Synthesis. Stille Coupling. Reaction Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Fettes, K., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Heterocycles, 78(9), 2217-2231. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • science-revision.co.uk. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Valente, C., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 178. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ma, C., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Foley, D. P., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(37), 12515-12524. [Link]

  • Leah4sci. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Foley, D. P., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(2,5-Dichloropyridin-4-yl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing developability bottlenecks with 1-(2,5-Dichloropyridin-4-yl)ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing developability bottlenecks with 1-(2,5-Dichloropyridin-4-yl)ethanone .

Poor aqueous solubility is a defining challenge in modern drug discovery, affecting up to 80% of pipeline candidates [1]. However, 1-(2,5-Dichloropyridin-4-yl)ethanone presents a unique set of physicochemical hurdles. This guide bypasses generic advice to provide targeted, mechanistically grounded troubleshooting strategies and self-validating protocols.

The Mechanistic Root of the Problem: Why is this compound so insoluble?

Before attempting to dissolve a compound, you must understand the causality behind its physical state.

1-(2,5-Dichloropyridin-4-yl)ethanone consists of a pyridine ring substituted with an acetyl group and two chlorine atoms. While unsubstituted pyridine is a weak base (pKa ~5.2) that can easily form soluble salts in acidic media, the addition of halogens fundamentally alters its electronic landscape [2].

The two chlorine atoms at positions 2 and 5 exert a profound electron-withdrawing inductive effect (-I effect) . This pulls electron density away from the pyridine nitrogen, drastically lowering its pKa to < 1.0.

  • The Consequence: At physiological pH (7.4) or even in simulated gastric fluid (pH 1.2), the nitrogen remains unprotonated. Standard pH adjustment or salt formation strategies will fail [5].

  • The Lipophilicity Factor: Halogenation significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy[4]. The compound prefers to self-associate rather than interact with water, leading to rapid nucleation and precipitation during assays.

In Vitro Assay Troubleshooting: The "Solvent Shock" Phenomenon

Issue: "I dissolve the compound in 100% DMSO at 10 mM, but when I spike it into my aqueous cell culture media, it immediately crashes out, forming a cloudy suspension."

Causality: This is known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic 1-(2,5-Dichloropyridin-4-yl)ethanone molecules are suddenly exposed to water, leading to rapid thermodynamic supersaturation and subsequent kinetic nucleation (precipitation).

Self-Validating Protocol: Stepwise Co-Solvent Solubilization

To prevent solvent shock, we must step down the dielectric constant gradually and validate the true soluble fraction.

Step 1: Primary Stock Preparation

  • Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock tube.

Step 2: Intermediate Dilution (The "Buffer Zone")

  • Create a 1 mM intermediate stock by diluting the primary stock 1:10 into a co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO).

  • Causality: PEG-400 acts as a steric stabilizer and intermediate polarity solvent, preventing the molecules from aggregating before they hit the aqueous phase.

Step 3: Aqueous Addition with Surfactant

  • Dilute the intermediate stock into the final aqueous assay buffer containing 0.05% - 0.1% Tween-20 or Pluronic F-68.

  • Causality: Non-ionic surfactants form micelles that encapsulate the lipophilic compound, shielding it from the bulk water.

Step 4: The Validation System (Crucial) Never assume a clear solution means the compound is dissolved; it may be in colloidal suspension.

  • Centrifuge the final assay mixture at 10,000 x g for 15 minutes.

  • Sample the supernatant and quantify the compound via HPLC-UV against a standard curve prepared in 100% acetonitrile.

  • Validation Logic: If the quantified concentration in the supernatant matches your nominal target concentration (>95% recovery), your protocol is validated. If recovery is low, the compound has precipitated into an invisible micro-colloid and spun down into the pellet.

G Start Compound Precipitation in Aqueous Assay CheckDMSO Check DMSO Stock Concentration Start->CheckDMSO Dilution Pre-dilution in Intermediate Solvent CheckDMSO->Dilution If >1% final DMSO AddSurfactant Add Non-ionic Surfactant (e.g., Tween 20, 0.1%) CheckDMSO->AddSurfactant If <1% final DMSO Dilution->AddSurfactant Cyclodextrin Complex with HP-β-CD AddSurfactant->Cyclodextrin If still precipitating Success Clear Solution Proceed to Assay AddSurfactant->Success If clear Cyclodextrin->Success

Caption: Workflow for resolving aqueous precipitation in in vitro assays.

Frequently Asked Questions (In Vivo & Formulation)

Q1: Since the compound has a pyridine ring, can I just lower the pH to 2.0 to force it into solution for oral dosing? A1: No. As established, the electron-withdrawing chlorines depress the pKa of the nitrogen to near zero. Even at pH 2.0, the vast majority of the compound will remain unionized [5]. Acidifying the vehicle will only cause tissue irritation without yielding a meaningful increase in solubility.

Q2: What is the best strategy for formulating this compound for in vivo pharmacokinetic (PK) studies? A2: For liquid dosing in preclinical models, Cyclodextrin Complexation is highly recommended. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic inner cavity that perfectly accommodates halogenated aromatic rings like 2,5-dichloropyridine.

  • Mechanism: The cyclodextrin shields the hydrophobic halogens from water, forming a water-soluble inclusion complex without altering the compound's covalent structure [1].

Q3: We are moving toward solid oral dosage forms. How do we overcome the high crystal lattice energy? A3: You must bypass the crystalline state entirely using an Amorphous Solid Dispersion (ASD) [3]. By utilizing spray drying or hot-melt extrusion, the compound is kinetically trapped in a high-energy amorphous state within a polymer matrix (such as HPMCAS or PVP-VA). Because the amorphous form lacks a crystal lattice, the thermodynamic barrier to dissolution is removed, often resulting in a 50- to 500-fold increase in apparent solubility [4].

G Evaluate Evaluate Physicochemical Properties Ionizable Is Pyridine N Ionizable at pH 2-7? Evaluate->Ionizable Salt Salt Formation Ionizable->Salt Yes NonIonizable No (pKa < 1 due to Cl) Ionizable->NonIonizable No ASD Amorphous Solid Dispersion (ASD) NonIonizable->ASD Solid Dosing Lipid Lipid-Based Formulation NonIonizable->Lipid Liquid Dosing

Caption: Formulation decision tree for highly lipophilic, non-ionizable pyridines.

Quantitative Strategy Comparison

To assist in decision-making, the following table summarizes the expected outcomes of various solubilization strategies specifically applied to 1-(2,5-Dichloropyridin-4-yl)ethanone.

Solubilization StrategyMechanism of ActionExpected Solubility GainSuitability for 1-(2,5-Dichloropyridin-4-yl)ethanone
pH Adjustment / Salts Ionization of basic nitrogen10x - 1000xPoor (pKa too low due to Cl atoms)
Co-solvency (DMSO/PEG) Reduction of dielectric constant5x - 50xModerate (Good for in vitro, limits in vivo volumes)
Cyclodextrins (HP-β-CD) Hydrophobic cavity inclusion10x - 100xHigh (Accommodates halogenated aromatic rings well)
Amorphous Solid Dispersion Kinetic trapping in high-energy state50x - 500xHigh (Ideal for overcoming high crystal lattice energy)

References

  • Strategies to address low drug solubility in discovery and development Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Enhancing Aqueous Solubility in Drugs Source: Elsevier / Scribd URL:[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL:[Link]

Troubleshooting

Technical Support Center: 1-(2,5-Dichloropyridin-4-yl)ethanone Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the preparation of 1-(2,5-Dichloropyridin-4-yl)ethanone. This guide is designed for researchers and drug development professionals who require high-yield, high-purity synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 1-(2,5-Dichloropyridin-4-yl)ethanone. This guide is designed for researchers and drug development professionals who require high-yield, high-purity synthesis of this critical halogenated heterocyclic building block[1].

The most reliable synthetic route to 1-(2,5-Dichloropyridin-4-yl)ethanone utilizes 2,5-dichloroisonicotinic acid as a starting material, converting it first to a Weinreb amide (N-methoxy-N-methylamide), followed by the addition of a methyl Grignard reagent (MeMgBr). While this method is specifically designed to prevent over-addition, researchers frequently encounter unwanted byproducts such as tertiary alcohols and dehalogenated impurities. This guide breaks down the mechanistic causality of these failures and provides self-validating protocols to eliminate them.

Synthesis Workflow & Byproduct Pathways

SynthesisWorkflow Start 2,5-Dichloroisonicotinic Acid (Starting Material) Weinreb Weinreb Amide Intermediate (Stable Chelate) Start->Weinreb CDI, N,O-Dimethylhydroxylamine CH2Cl2, RT Grignard MeMgBr Addition (Controlled Temp) Weinreb->Grignard THF, -20°C to 0°C Product 1-(2,5-Dichloropyridin-4-yl)ethanone (Target Product) Grignard->Product Acidic Quench (HCl) TertAlcohol Tertiary Alcohol (Over-addition Byproduct) Grignard->TertAlcohol High Temp / Excess MeMgBr (Tetrahedral collapse) Dehalogenated Dehalogenated Pyridine (Halogen-Metal Exchange) Grignard->Dehalogenated Excess MeMgBr / Prolonged Time

Fig 1. Synthesis workflow and byproduct pathways for 1-(2,5-Dichloropyridin-4-yl)ethanone.

Troubleshooting FAQs

Q: Why am I observing tertiary alcohol byproducts despite using the Weinreb amide method? A: The Weinreb-Nahm ketone synthesis relies entirely on the formation of a stable, five-membered chelated tetrahedral intermediate[2]. The magnesium ion coordinates with both the methoxy oxygen and the carbonyl oxygen, stabilizing the intermediate and preventing the expulsion of the leaving group. However, this chelate is thermally sensitive. If the internal reaction temperature rises above 0°C, the intermediate prematurely collapses into the ketone[3]. Because ketones are highly electrophilic, the newly formed ketone immediately reacts with a second equivalent of the Grignard reagent, yielding an undesired tertiary alcohol[4]. Causality & Fix: Over-addition is a thermal control failure, not a reagent failure. Maintain internal reaction temperatures strictly between -20°C and 0°C, and ensure the reaction is quenched with cold acid before it is allowed to warm to room temperature[5].

Q: How do I minimize dehalogenation (loss of Cl at C2 or C5) during the Grignard addition? A: The 2,5-dichloropyridine ring is highly electron-deficient, making the carbon-chlorine bonds susceptible to halogen-metal exchange when exposed to strong nucleophiles like MeMgBr. This side reaction is thermodynamically driven and accelerates rapidly in the presence of excess Grignard reagent or during prolonged reaction times. Causality & Fix: Halogen-metal exchange competes with carbonyl addition. To favor the desired pathway, strictly limit MeMgBr to 1.05–1.15 equivalents. Add the Grignard reagent dropwise to prevent localized concentration spikes, and terminate the reaction immediately upon consumption of the starting material (typically 1-2 hours).

Q: What causes incomplete conversion of the Weinreb amide intermediate? A: Incomplete conversion is most frequently caused by the premature quenching of the Grignard reagent by adventitious moisture[5]. Furthermore, the N-methoxy-N-methylamide group is sterically hindered, which can slow the rate of nucleophilic attack compared to less substituted amides. Causality & Fix: Water must be rigorously excluded. Use freshly titrated MeMgBr to ensure accurate molarity, as older Grignard reagents degrade into inert alkanes and magnesium salts, throwing off your stoichiometry.

Quantitative Data: Byproduct Profiles & Mitigation
Byproduct / IssuePrimary CauseMechanistic TriggerPreventative Thresholds
Tertiary Alcohol Poor thermal controlCollapse of the tetrahedral chelate prior to acidic workup[2].Keep internal temp < 0°C. Quench at < 0°C.
Dehalogenated Pyridine Excess MeMgBrHalogen-metal exchange at the C2 or C5 position.Limit MeMgBr to 1.15 eq max. Limit reaction time to 2 hours.
Unreacted Weinreb Amide Moisture / Degraded ReagentHydrolysis of MeMgBr to methane[5].Titrate MeMgBr prior to use. Karl Fischer titration of THF < 50 ppm H₂O.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps (LC-MS/TLC checks) so that each stage of the synthesis acts as a self-validating system.

Step 1: Preparation of 2,5-Dichloro-N-methoxy-N-methylisonicotinamide
  • Activation: Suspend 2,5-dichloroisonicotinic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions at room temperature. Stir until CO₂ evolution ceases (approx. 1 hour).

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Check: Sample the reaction mixture and analyze via LC-MS. Proceed only if the starting mass (m/z 191) is fully consumed and the product mass (m/z 234) is dominant.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Weinreb amide as a stable intermediate.

Step 2: Controlled Grignard Addition
  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.15 M) in a flame-dried flask under argon. Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Addition: Titrate the MeMgBr solution (typically 3M in diethyl ether) to confirm exact molarity. Add MeMgBr (1.10 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -10°C.

  • Incubation: Stir the reaction mixture at -10°C to 0°C for 1.5 hours.

  • Validation Check: Quench a 50 µL aliquot in 1M HCl/EtOAc and analyze via TLC (Hexanes/EtOAc 3:1). The presence of a highly UV-active spot with a higher Rf than the Weinreb amide confirms ketone formation. If unreacted amide remains, add an additional 0.05 eq of MeMgBr.

  • Quenching: While maintaining the temperature below 0°C, rapidly pour the reaction mixture into a vigorously stirred solution of cold 1M HCl. Crucial: The acid breaks the tetrahedral intermediate and protonates the resulting magnesium alkoxide, yielding the target ketone[3].

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate pure 1-(2,5-Dichloropyridin-4-yl)ethanone.

Sources

Optimization

Optimizing reaction conditions for 1-(2,5-Dichloropyridin-4-YL)ethanone industrial scale-up

Welcome to the Technical Support Center for the industrial scale-up of 1-(2,5-Dichloropyridin-4-yl)ethanone . This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of 1-(2,5-Dichloropyridin-4-yl)ethanone . This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with transitioning this critical pyridine intermediate from bench-scale synthesis to pilot-plant production.

To ensure high fidelity, yield, and safety at scale, this guide focuses on the highly efficient Turbo Grignard metal-halogen exchange coupled with Weinreb amide acetylation .

Part 1: Process Overview & Mechanistic Pathway

The synthesis of 1-(2,5-Dichloropyridin-4-yl)ethanone at scale relies on the regioselective metalation of 2,5-dichloro-4-iodopyridine, followed by trapping with an acylating agent.

Pathway SM 2,5-Dichloro-4-iodopyridine (Starting Material) Grignard 4-Magnesio-2,5-dichloropyridine Intermediate SM->Grignard Metal-Halogen Exchange (-20 °C to 0 °C) Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Grignard Chelate Stable Tetrahedral Magnesium Chelate Grignard->Chelate Nucleophilic Addition Weinreb N-Methoxy-N-methylacetamide (Weinreb Amide) Weinreb->Chelate Product 1-(2,5-Dichloropyridin-4-yl)ethanone (Target Ketone) Chelate->Product Acidic Hydrolysis (Prevents Over-addition) Acid Aqueous HCl Quench Acid->Product

Synthesis workflow of 1-(2,5-Dichloropyridin-4-yl)ethanone via Turbo Grignard and Weinreb amide.

Part 2: Troubleshooting Guides & FAQs

Q1: During our 10 kg pilot run, the metal-halogen exchange stalled, leaving 15% unreacted starting material. Why does standard isopropylmagnesium chloride (iPrMgCl) fail at scale? A1: Standard Grignard reagents form sluggish, polymeric aggregates in tetrahydrofuran (THF) driven by Schlenk equilibrium. At scale, poor mixing and heat transfer exacerbate this, leading to incomplete conversion. The Solution: Transition to the Turbo Grignard reagent (iPrMgCl·LiCl) . The stoichiometric addition of lithium chloride breaks down these polymeric aggregates into highly reactive, monomeric bimetallic species ([iPrMgCl2]⁻ Li⁺)[1]. This dramatically increases the kinetic basicity and solubility of the reagent, allowing for rapid and complete iodine-magnesium exchange at mild temperatures (-20 °C), while suppressing unwanted dehalogenation[2].

Q2: We attempted to use acetyl chloride to form the ketone, but our impurity profile shows >30% of a tertiary alcohol byproduct. How do we prevent over-addition? A2: Acetyl chloride and acetic anhydride generate highly reactive ketone intermediates in situ. Because the resulting ketone is more electrophilic than the starting acylating agent, the Grignard reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol. The Solution: Utilize N-Methoxy-N-methylacetamide (a Weinreb Amide) . As pioneered by Nahm and Weinreb, the methoxy oxygen coordinates with the magnesium ion during nucleophilic attack, forming a highly stable, rigid 5-membered cyclic tetrahedral intermediate[3]. This chelate acts as a kinetic trap, completely halting further reaction. The desired ketone is only released later during the acidic aqueous quench, eliminating tertiary alcohol formation[4].

Q3: We are experiencing exothermic spikes and Wurtz coupling impurities (dimerization) during the metalation step. How can we optimize reactor safety and yield? A3: Wurtz coupling is a common bimolecular side reaction that scales non-linearly with reactor volume due to localized concentration gradients and inadequate heat removal in batch reactors. The Solution: Implement Continuous Flow Processing . Pumping the starting material and Turbo Grignard through a continuous stirred-tank reactor (CSTR) cascade or a plug-flow microreactor ensures instantaneous mixing and superior heat dissipation[5]. Flow chemistry inherently minimizes the residence time of the highly reactive Grignard intermediate, suppressing dimerization and improving overall selectivity[6].

Part 3: Data Presentation

The following table synthesizes the causality between reaction conditions, yield, and impurity profiles based on scale-up optimization data.

Synthesis MethodAcylating ReagentOperating Temp (°C)SM Conversion (%)Target Ketone Yield (%)3° Alcohol Impurity (%)Wurtz Dimer / Dehalogenation (%)
Semi-BatchiPrMgCl / Acetyl Chloride0 °C85.042.535.28.1
Semi-BatchiPrMgCl / Weinreb Amide-20 °C92.078.0< 1.013.0
Semi-BatchTurbo Grignard / Weinreb-20 °C> 99.091.5< 1.02.5
Continuous Flow Turbo Grignard / Weinreb0 °C> 99.096.2 < 1.0 < 1.0

Part 4: Experimental Protocol (Optimized Pilot-Scale Batch)

This self-validating protocol incorporates in-process controls (IPCs) to ensure the mechanistic integrity of the Grignard formation and Weinreb amidation.

Step 1: Reactor Preparation & Drying

  • Purge a 50 L glass-lined reactor with ultra-high purity Nitrogen (N2).

  • Charge 15 L of anhydrous Tetrahydrofuran (THF).

  • Self-Validation: Perform Karl Fischer titration. Proceed only if moisture is < 50 ppm to prevent premature quenching of the Grignard reagent.

Step 2: Metal-Halogen Exchange (Turbo Grignard)

  • Charge 2.74 kg (10.0 mol) of 2,5-dichloro-4-iodopyridine into the reactor. Stir at 150 RPM until fully dissolved.

  • Cool the reactor jacket to -20 °C .

  • Using a mass flow controller, dose 8.46 L of iPrMgCl·LiCl (1.3 M in THF, 11.0 mol, 1.1 eq) continuously over 2 hours. Maintain internal temperature below -15 °C.

  • Self-Validation: After 30 minutes of post-dosing agitation, pull a 1 mL sample, quench with methanol, and analyze via HPLC. Conversion of starting material must be >98%.

Step 3: Weinreb Amidation

  • In a separate dry vessel, prepare a solution of 1.34 kg (11.5 mol, 1.15 eq) of N-Methoxy-N-methylacetamide in 2 L of anhydrous THF.

  • Dose the Weinreb amide solution into the main reactor over 1 hour, maintaining the internal temperature between -20 °C and -10 °C.

  • Agitate for 1 hour. The stable magnesium chelate is now fully formed.

Step 4: Quench and Isolation

  • Critical Step: Reverse-quench by transferring the reaction mixture into a secondary 100 L vessel containing 20 L of pre-chilled (0 °C) 15% aqueous ammonium chloride (NH4Cl) and 1 M HCl. Mechanism: The acidic environment breaks the tetrahedral chelate, releasing the ketone.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 10 L).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Crystallize the crude product from a 3:1 mixture of heptane/ethyl acetate to yield pure 1-(2,5-Dichloropyridin-4-yl)ethanone.

Part 5: References

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition, 2004. URL: [Link]

  • Title: N-Methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters, 1981. URL: [Link]

  • Title: Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale Source: Organic Process Research & Development, 2023. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-(2,5-Dichloropyridin-4-YL)ethanone

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 1-(2,5-Dichloropyridin-4-yl)ethanone. This resource is designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 1-(2,5-Dichloropyridin-4-yl)ethanone. This resource is designed for researchers and drug development professionals to diagnose and resolve common chromatographic challenges, specifically peak tailing, ensuring data accuracy and reproducibility.

The core structure of 1-(2,5-Dichloropyridin-4-yl)ethanone includes a pyridine ring, which makes it a basic compound. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, particularly peak tailing. This issue almost always stems from secondary chemical interactions between the analyte and the stationary phase.

The primary cause of peak tailing for basic compounds is the interaction between the positively charged (protonated) basic analyte and negatively charged, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based HPLC columns.[1][2] These silanol groups are remnants of the manufacturing process that were not fully end-capped.[3] This unwanted ionic interaction is a secondary retention mechanism, in addition to the desired hydrophobic interaction, which leads to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical or "tailing" peak.[4][5]

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how is it measured?

A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[5] An ideal peak is perfectly symmetrical, following a Gaussian distribution.[6] Tailing is problematic because it reduces peak height (lowering sensitivity), complicates peak integration (affecting quantitative accuracy), and can obscure smaller, closely eluting peaks like impurities.[5][7]

It is most commonly quantified using the USP Tailing Factor (Tf) , also referred to as the Asymmetry Factor (As).[8][9][10] This is calculated by measuring the peak width at 5% of the peak height. A value of T = 1.0 indicates a perfectly symmetrical peak. For most quantitative methods, a tailing factor between 0.8 and 1.8 is considered acceptable, though a value as close to 1.0 as possible is always the goal.[9][11]

Q2: My peak shape for 1-(2,5-Dichloropyridin-4-YL)ethanone is poor. What is the most likely cause?

A2: Given that 1-(2,5-Dichloropyridin-4-yl)ethanone is a pyridine derivative and thus a basic compound, the most probable cause is a secondary interaction with acidic silanol groups on your silica-based reversed-phase column (e.g., a standard C18).[1][12] At a typical mobile phase pH (between 3 and 7), some residual silanol groups on the silica surface are deprotonated (negatively charged), while your basic analyte is protonated (positively charged). This leads to an undesirable ion-exchange interaction that causes peak tailing.[8][13]

Q3: Can my sample preparation or solvent choice affect peak tailing?

A3: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting.[14] This mismatch can cause the initial band of analyte to spread out unevenly at the column inlet. As a best practice, always try to dissolve your sample in the initial mobile phase composition. Additionally, injecting too large a volume or too high a concentration of the sample can overload the column, leading to peak asymmetry.[14][15]

Systematic Troubleshooting Guide

Resolving peak tailing requires a logical, step-by-step approach. The following guide starts with the simplest and most effective solutions and progresses to more involved troubleshooting.

Step 1: Mobile Phase pH Optimization (The First and Most Critical Step)

The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[16][17] The goal is to ensure both the analyte and the silanol groups are in a single, non-interactive state.

Question: How should I adjust my mobile phase pH to fix tailing for this basic compound?

Answer: You have two primary strategies:

  • Work at Low pH (pH 2.5 - 3.0): This is the most common and effective approach.[5][18] By lowering the pH well below the pKa of the silanol groups (typically ~3.5-4.5), you ensure they are fully protonated (Si-OH) and therefore neutral.[2] This eliminates the ionic interaction with your protonated basic analyte.

    • How to Implement: Add a small amount of an acid to your aqueous mobile phase. Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05% to 0.1% are excellent choices.[19] A buffer, such as a 10-20 mM phosphate buffer adjusted to pH 2.5, provides even better pH stability.[20]

  • Work at High pH (pH > 8, requires a specific column): An alternative is to raise the pH to a level approximately 2 units above the pKa of your basic analyte. At high pH, your basic compound will be in its neutral, uncharged form, preventing any ion-exchange interaction with the now fully deprotonated silanol groups.[21][22]

    • Critical Consideration: This approach requires a pH-stable column, such as one with hybrid particle technology.[23][24] Standard silica-based columns will rapidly degrade and dissolve at a pH above 8.[25]

Step 2: Consider Mobile Phase Additives (Competing Base)

Question: If adjusting the pH isn't enough, what else can I add to the mobile phase?

Answer: If significant tailing persists even at low pH, you can add a "competing base" to the mobile phase.[26]

  • Mechanism: A competing base, such as triethylamine (TEA), is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[20] By "masking" these sites, it prevents your analyte of interest from interacting with them.

  • How to Implement: Add a low concentration of TEA (e.g., 5-20 mM or ~0.05%) to your mobile phase and adjust the final pH.[20]

  • Caution: While effective, competing bases can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[20] They can also cause issues with mass spectrometry (MS) detection due to ion suppression. This approach is generally considered secondary to pH optimization and proper column selection.

Step 3: Evaluate and Change Your HPLC Column

Question: My mobile phase is optimized, but the peak still tails. Could it be my column?

Answer: Absolutely. Not all reversed-phase columns are created equal, especially when analyzing basic compounds. If mobile phase adjustments fail, your column is the next logical target.[4]

  • Use a Modern, High-Purity, End-Capped Column: Older columns (Type A silica) often have a higher concentration of active silanol groups and trace metal impurities, which exacerbate tailing.[5] Modern columns made from high-purity silica (Type B silica) and featuring advanced end-capping are specifically designed to minimize these secondary interactions.[3][23] End-capping is a process where residual silanols are chemically bonded with a small, inert group to make them unavailable for interaction.[3]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 column still gives you trouble, consider a column with an "embedded polar group" (PEG) or a hybrid silica-polymer phase. These columns provide additional shielding of the underlying silica surface, further reducing silanol interactions and dramatically improving peak shape for basic compounds.[8][23]

Step 4: Inspect the HPLC System for Hardware Issues (Extra-Column Volume)

Question: I've optimized the chemistry (mobile phase and column), but I still see some peak broadening or tailing. What else could be wrong?

Answer: At this point, you should investigate "extra-column effects," which are physical issues in the HPLC system that cause band broadening.[8] This is often referred to as dead volume, which are spaces where the mobile phase can stagnate, causing the analyte band to spread out and tail.[4][27][28]

  • Common Sources of Dead Volume:

    • Improperly fitted connections: A gap between the end of a tubing ferrule and the bottom of the column port is a very common source of dead volume.[27]

    • Excessive tubing length or wide ID: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter (e.g., 0.005 inches or less).[27][29]

    • Column contamination or void: Over time, the top of the column bed can settle, creating a void, or become clogged with particulates from the sample.[4][6] Using a guard column can help protect the analytical column from contamination.[6]

Systematic Troubleshooting Workflow & Protocol

This section provides a structured experiment to systematically diagnose and solve peak tailing for 1-(2,5-Dichloropyridin-4-YL)ethanone.

Experimental Protocol
  • System & Sample Preparation:

    • System Check: Before starting, inject a neutral, well-behaved compound (e.g., caffeine or toluene) with your current method. If this peak also tails, it strongly suggests a physical or hardware problem (see Step 4 above).[4] If the neutral peak is symmetrical, the problem is chemical.

    • Analyte Preparation: Prepare a 1 mg/mL stock solution of 1-(2,5-Dichloropyridin-4-YL)ethanone in methanol. Create a working standard by diluting this stock to ~50 µg/mL using a 50:50 water:acetonitrile mixture.

  • Mobile Phase Optimization Sequence:

    • Condition A (Baseline): Use your current method (e.g., Acetonitrile and Water) and record the chromatogram and tailing factor.

    • Condition B (Low pH): Prepare an aqueous mobile phase (A) of 0.1% Formic Acid in Water. Prepare an organic mobile phase (B) of 0.1% Formic Acid in Acetonitrile. Run a gradient or isocratic method similar to your original conditions.

    • Condition C (Buffered Low pH): Prepare an aqueous mobile phase (A) of 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid. Use Acetonitrile as the organic mobile phase (B).

    • Condition D (Competing Base, if needed): If tailing persists, add 0.05% Triethylamine (TEA) to the mobile phase from Condition C, re-adjusting the pH to 2.5 if necessary.

  • Data Analysis and Column Selection:

    • Compare the tailing factor (Tf) and resolution from each condition.

    • If an acceptable peak shape (Tf < 1.5) is not achieved, repeat the best mobile phase condition (likely B or C) on a column known for good performance with basic compounds (e.g., a modern C18 with high-purity silica or a column with an embedded polar group).

Data Interpretation Table
ConditionMobile Phase AdditiveExpected pHRationaleExpected Outcome on Tailing Factor (Tf)
A None (e.g., Water/ACN)~5-7Baseline measurement.High Tf (>2.0), significant tailing expected.
B 0.1% Formic Acid~2.7Suppresses silanol ionization.[5]Significant reduction in Tf (ideally < 1.8).
C 20 mM Phosphate Buffer2.5Stabilizes pH, suppresses silanol ionization.[20]Best peak shape; Tf should approach ideal (1.0 - 1.5).
D Buffer + 0.05% TEA2.5Masks active silanol sites.[20]Further reduction in tailing if caused by very active sites.
Troubleshooting Logic Diagram

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 1-(2,5-Dichloropyridin-4-YL)ethanone check_neutral Inject Neutral Compound (e.g., Caffeine) start->check_neutral chemical_issue Chemical Issue: Analyte-Column Interaction check_neutral->chemical_issue No (Peak is Symmetrical) physical_issue Physical Issue: System Dead Volume check_neutral->physical_issue Yes (Peak Tails) optimize_ph Step 1: Optimize Mobile Phase pH (Set to pH 2.5-3.0 with Acid/Buffer) chemical_issue->optimize_ph check_hardware Step 4: Check Hardware (Fittings, Tubing, Voids) physical_issue->check_hardware check_shape1 Peak Shape Acceptable? (Tf < 1.5) optimize_ph->check_shape1 add_additive Step 2: Add Competing Base (e.g., 0.05% TEA) check_shape1->add_additive No solved Problem Resolved check_shape1->solved Yes check_shape2 Peak Shape Acceptable? add_additive->check_shape2 change_column Step 3: Change Column (Modern End-Capped or PEG) check_shape2->change_column No check_shape2->solved Yes check_shape3 Peak Shape Acceptable? change_column->check_shape3 check_shape3->check_hardware No check_shape3->solved Yes check_hardware->solved Issue Found & Fixed

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2026). Dead Volume in HPLC: Impact & Optimization.
  • Chrom Tech. (n.d.). HPLC Dead Volume Explained.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (2023). HPLC Dead Volume Causes (And Easy Fixes).
  • Benchchem. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • Thermo Fisher Scientific. (2022). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Dolan, J. W. (n.d.).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Pharma Growth Hub. (2023). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?
  • Song, D., & Wang, J. (2003). Modified Resolution Factor for Asymmetrical Peaks in Chromatographic Separation. Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1105-1112.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Limsavarn, H., & Sentell, K. B. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Waters Corporation. (n.d.). Peak Shape Changes for a Previously Used Column.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Axion Labs. (n.d.). How To Choose An HPLC Column (Video).
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Tosoh Bioscience. (n.d.). System Suitability Calculations.
  • US Pharmacopeia (USP). (2021).
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • PubChem. (n.d.). 1-(2,6-Dichloropyridin-4-YL)ethanone.
  • BLDpharm. (n.d.). 1-(2,5-Dichloropyridin-4-yl)ethanone.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • PubChem. (n.d.). 1-(3,5-Dichloropyridin-2-yl)ethanone.
  • Doron Scientific. (2023). 1-(2,5-Dichloropyridin-4-yl)ethanone.
  • NextSDS. (n.d.). 1-(2,4-DICHLORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2,5-Dichloropyridin-4-yl)ethanone Substitutions

Welcome to the Advanced Synthesis Support Center. 1-(2,5-Dichloropyridin-4-yl)ethanone is a highly valuable, yet notoriously stubborn electrophile in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 1-(2,5-Dichloropyridin-4-yl)ethanone is a highly valuable, yet notoriously stubborn electrophile in medicinal chemistry and drug development. Its dual-chlorine system presents a classic regioselectivity and steric challenge. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully functionalize this scaffold.

Part 1: Reactivity Diagnostics & FAQs

Q1: Why does my nucleophilic aromatic substitution (SNAr) selectively occur at the C2 position, leaving the C5 chlorine completely unreacted? Causality: This is a textbook case of electronic versus steric control. The C2 chlorine is highly activated because it is ortho to the electronegative pyridine nitrogen, which1[1]. Conversely, the C5 chlorine is meta to the nitrogen (lacking direct resonance stabilization) and is physically obstructed by the bulky C4 acetyl group. This steric hindrance drastically raises the activation energy required for a nucleophile to approach the C5 position[1].

Q2: I need to functionalize the C5 position. Can I force an SNAr reaction there? Causality: It is possible, but only if the C2 position is already substituted or protected. To overcome the C4 acetyl group's steric shield, you must increase the system's kinetic energy and reduce the nucleophile's hydration sphere. Solution: Use highly polar aprotic solvents (e.g., anhydrous NMP or DMSO) to leave the nucleophile unsolvated and highly reactive. Elevate temperatures to 120–150°C. Only small, linear nucleophiles (like azide, methoxide, or primary aliphatic amines) will successfully penetrate the steric pocket.

Q3: I am trying a Buchwald-Hartwig amination at the C5 position, but the reaction stalls at <5% conversion. What is the optimal catalyst system? Causality: Standard ligands like PPh3 or BINAP fail here because they cannot facilitate the rate-determining oxidative addition into the sterically crowded C5-Cl bond. Furthermore, they struggle to force the bulky intermediate to undergo reductive elimination. Solution: You must switch to dialkylbiaryl phosphine ligands, specifically2[2]. The bulky, electron-rich dicyclohexylphosphino group of SPhos accelerates oxidative addition, while the biphenyl backbone's spatial arrangement forces the palladium center into a geometry that. Alternatively, specialized N-Heterocyclic Carbene (NHC) Palladium complexes have shown 3[3].

Q4: My Pd-catalyzed cross-coupling at C5 is turning black immediately, and I see no product. What is happening? Causality: Immediate precipitation of palladium black indicates catalyst death (Pd(0) aggregation). In 1-(2,5-dichloropyridin-4-yl)ethanone, the oxygen atom of the C4 acetyl group can act as a hemilabile ligand, coordinating to the palladium center and displacing your phosphine ligand. Solution: Switch your solvent from dioxane to toluene. Toluene is non-coordinating and forces the Pd center to remain bound to the phosphine ligand. Additionally, increase your ligand-to-palladium ratio from 2:1 to 3:1 to outcompete the acetyl group's coordination.

Part 2: Visual Workflows & Reactivity Mapping

ReactivityMap Molecule 1-(2,5-Dichloropyridin-4-yl)ethanone C2 C2-Chlorine (Ortho to N) Molecule->C2 C5 C5-Chlorine (Meta to N) Molecule->C5 C4 C4-Acetyl Group (Bulky) Molecule->C4 C2_Prop High SNAr Reactivity Low Steric Hindrance C2->C2_Prop C5_Prop Low SNAr Reactivity High Steric Hindrance C5->C5_Prop C4->C5 Steric Block

Reactivity profile of 1-(2,5-Dichloropyridin-4-yl)ethanone highlighting C5 steric hindrance.

Workflow Start Starting Material 1-(2,5-Dichloropyridin-4-yl)ethanone Step1 Step 1: C2 SNAr (Amine, DIPEA, DMF, 80°C) Start->Step1 Intermediate Intermediate 1-(5-Chloro-2-(sub)pyridin-4-yl)ethanone Step1->Intermediate Selective C2 Substitution Step2 Step 2: C5 Buchwald-Hartwig (Amine, Pd2(dba)3, RuPhos, tBuONa) Intermediate->Step2 Product Final Product Di-substituted Pyridine Step2->Product Overcomes C4 Steric Hindrance

Sequential substitution workflow exploiting C2 reactivity before addressing C5 steric hindrance.

Part 3: Quantitative Catalyst Performance Data

When attempting to functionalize the sterically hindered C5 position via Buchwald-Hartwig amination, ligand selection is the single most critical variable. Below is a comparative summary of ligand performance based on internal optimizations and literature benchmarks for hindered halopyridines.

Ligand SystemCatalyst PrecursorTemp (°C)Yield at C5 (%)Mechanistic Observation
PPh3 Pd(OAc)2100< 5%Fails entirely; unable to overcome the steric bulk of the C4 acetyl group during oxidative addition.
BINAP Pd2(dba)310015%Poor conversion; bidentate nature restricts the flexibility needed for sluggish reductive elimination.
XPhos Pd2(dba)310075%Good conversion; the bulky dicyclohexyl groups handle steric bulk well, forcing elimination.
SPhos Pd(OAc)210085%Highly effective for hindered aryl chlorides; excellent stability profile[2].
RuPhos Pd2(dba)310088% Optimal ; specifically designed for coupling hindered secondary amines with ortho-substituted aryl chlorides.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr at the C2 Position

This protocol exploits the electronic activation of the C2 position while leaving the sterically hindered C5 position intact.

  • Reaction Setup: Dissolve 1-(2,5-dichloropyridin-4-yl)ethanone (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF solvates the cation of the base, leaving the nucleophile "naked" and highly reactive, which is necessary for SNAr.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and the desired primary amine (1.1 eq).

    • Causality: Using exactly 1.1 eq prevents over-reaction at C5. DIPEA acts as a non-nucleophilic proton scavenger to drive the equilibrium.

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.6) is strongly UV-active. The product will appear as a new, more polar spot (Rf ~0.3) due to the added amine. Do not proceed to workup until the Rf 0.6 spot is completely consumed. If it persists, add 0.2 eq of amine and heat for 1 additional hour.

  • Workup: Quench the reaction by pouring it into ice water.

    • Causality: Water crashes out the highly organic product while completely dissolving the DMF and DIPEA salts. Filter the resulting precipitate and dry under vacuum.

Protocol 2: Buchwald-Hartwig Amination at the Sterically Hindered C5 Position

This protocol uses specialized dialkylbiaryl phosphine ligands to overcome the steric shield of the C4 acetyl group.

  • Strict Anaerobic Setup: In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with the C2-substituted intermediate from Protocol 1 (1.0 eq), the secondary amine (1.5 eq), Pd2(dba)3 (5 mol%), RuPhos (12 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 eq).

    • Causality: RuPhos is specifically chosen to force oxidative addition into the sterically hindered C5-Cl bond. The 12 mol% ligand ratio (over 10 mol% Pd) ensures no naked Pd exists to be poisoned by the C4 acetyl group.

  • Solvent Addition: Add anhydrous, thoroughly degassed Toluene (0.1 M).

    • Causality: Toluene is non-coordinating, preventing the acetyl oxygen from competing with RuPhos for the Palladium center.

  • Heating: Heat the reaction to 100°C for 12 hours.

  • Self-Validation Checkpoint (Visual & LC-MS): Observe the reaction color. A deep red/burgundy solution indicates an active, healthy catalytic cycle. If the solution turns jet-black with a metallic mirror on the flask walls, the catalyst has died (Pd(0) aggregation). If this occurs, stop, filter through Celite, and restart with fresh catalyst and stricter degassing. Monitor completion via LC-MS by looking for the disappearance of the M+ isotopic pattern characteristic of the chlorine atom.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd residues, concentrate, and purify via flash chromatography.

References

  • [1] WuXi Biology. Correlating Activation Energy with Relevant Orbital Energy. Available at: 1

  • [2] Grokipedia. SPhos. Available at:2

  • [3] NIH / National Library of Medicine. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: 3

  • Thieme E-Journals. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Available at:

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1-(2,5-Dichloropyridin-4-yl)ethanone Functionalization

Welcome to the Advanced Applications Support Center. The functionalization of 1-(2,5-Dichloropyridin-4-yl)ethanone presents a classic regioselectivity challenge in modern cross-coupling chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The functionalization of 1-(2,5-Dichloropyridin-4-yl)ethanone presents a classic regioselectivity challenge in modern cross-coupling chemistry. The molecule possesses two competing electrophilic sites (C2 and C5) and a strongly electron-withdrawing C4-acetyl group that profoundly alters the electronic landscape of the pyridine ring.

This guide provides mechanistic troubleshooting, validated experimental protocols, and catalyst optimization strategies to help you achieve absolute regiocontrol in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction default to the C2 position, and how does the C4-acetyl group influence this? A: In standard palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition preferentially occurs at the C2 position. This "innate" selectivity is driven by the adjacent pyridine nitrogen, which inductively withdraws electron density, weakening the C2–Cl bond and increasing the electrophilicity of the C2 carbon (1)[1]. The C4-acetyl group further lowers the lowest unoccupied molecular orbital (LUMO) of the entire ring. While this accelerates overall oxidative addition, it also makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) side reactions if strong hydroxide/alkoxide bases are used.

Q2: I need to functionalize the distal C5 position. How can I override the innate C2 selectivity? A: Inverting selectivity to the C5 position requires moving away from standard phosphine-ligated mononuclear palladium catalysts. Recent breakthroughs demonstrate that ligand-free "Jeffery" conditions—using simple Pd salts like Pd(OAc)₂ with a tetraalkylammonium halide additive (e.g., TBAB)—can completely switch the site selectivity to favor the C5 position (2)[2]. Under these conditions, the active catalyst shifts to multinuclear palladium clusters or palladium nanoparticles. This change in catalyst speciation fundamentally alters the transition state, favoring the less sterically congested and electronically distinct C5–Cl bond[3].

Q3: I am observing significant protodehalogenation instead of the desired cross-coupled product. How do I fix this? A: Protodehalogenation occurs when the transmetalation step is slow relative to the lifetime of the oxidative addition complex, allowing adventitious water to protonate the intermediate. The C4-acetyl group stabilizes the Pd(II) intermediate, increasing its vulnerability. Corrective Actions:

  • Switch to a milder, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃ instead of aqueous Na₂CO₃).

  • If targeting C2, use a more electron-rich, bidentate ligand (e.g., dppf) to accelerate transmetalation and reductive elimination.

  • Strictly degas all solvents to prevent oxidative quenching of the active Pd(0) species.

Part 2: Validated Experimental Protocols

Protocol A: Conventional C2-Selective Suzuki-Miyaura Arylation

Mechanism: Mononuclear Pd(0) oxidative addition under electronic control.

  • Preparation: To a flame-dried Schlenk tube under argon, add 1-(2,5-Dichloropyridin-4-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) (4)[4].

  • Solvent Addition: Inject degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat at 80 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Protocol B: Unconventional C5-Selective Suzuki-Miyaura Arylation

Mechanism: Multinuclear Pd/Nanoparticle oxidative addition under speciation control.

  • Preparation: To a flame-dried Schlenk tube, add 1-(2,5-Dichloropyridin-4-yl)ethanone (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), tetrabutylammonium bromide (TBAB, 1.0 mmol), and K₂CO₃ (2.0 mmol)[4]. Critical: Do not add any phosphine or NHC ligands.

  • Solvent Addition: Evacuate and backfill with argon three times. Add N-Methyl-2-pyrrolidone (NMP) (4.0 mL) and water (1.0 mL) via syringe[4].

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18–24 hours[4].

  • Workup: Cool to room temperature and quench with water. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to effectively remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via chromatography.

Part 3: Quantitative Performance Data

The following table summarizes the causal relationship between catalyst speciation, reaction conditions, and the resulting regioselectivity for 2,5-dichloropyridine derivatives.

Catalyst SystemLigandAdditive / BaseSolvent (Temp)Dominant MechanismExpected Selectivity (C2:C5)
Pd(dppf)Cl₂ (5 mol%)dppf (Bidentate)K₂CO₃Dioxane/H₂O (80 °C)Mononuclear Pd(0)> 95:5 (C2 Favored)
Pd(PPh₃)₄ (5 mol%)PPh₃ (Monodentate)Na₂CO₃Toluene/H₂O (90 °C)Mononuclear Pd(0)90:10 (C2 Favored)
Pd-PEPPSI-IPr (3 mol%)IPr (Bulky NHC)K₂CO₃THF/H₂O (60 °C)Steric Ligand Control1:10 (C5 Favored)*
Pd(OAc)₂ (5 mol%)None TBAB / K₂CO₃NMP/H₂O (100 °C)Speciation (Nanoparticles)< 1:99 (C5 Favored)

*Note: While bulky NHC ligands can shift selectivity to the distal position, ligand-free Jeffery conditions offer vastly superior regiocontrol and yield for the C5 position[2].

Part 4: Pathway Visualization

G cluster_C2 Conventional Pathway (C2) cluster_C5 Unconventional Pathway (C5) Start 1-(2,5-Dichloropyridin-4-yl)ethanone (Dual Electrophilic Sites) Cat1 Mononuclear Pd(0) + Phosphine (e.g., Pd(dppf)Cl2) Start->Cat1 Cat2 Ligand-Free Pd(OAc)2 + TBAB (Jeffery Conditions) Start->Cat2 Mech1 N-Directed Oxidative Addition (Electronic Control) Cat1->Mech1 Prod1 C2-Functionalized Product Mech1->Prod1 Mech2 Multinuclear Pd / Nanoparticles (Speciation Control) Cat2->Mech2 Prod2 C5-Functionalized Product Mech2->Prod2

Catalyst speciation controls regioselectivity in 1-(2,5-Dichloropyridin-4-yl)ethanone coupling.

Part 5: References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes ACS Catalysis, 2022 URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Journal of Organic Chemistry / PMC, 2022 URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Dichloropyridine Derivatives in Agrochemical Research

Dichloropyridine derivatives, specifically pyridine carboxylic acids and pyridyloxy-carboxylates, represent a highly potent class of synthetic auxin herbicides (Group 4). Characterized by a pyridine ring substituted with...

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Author: BenchChem Technical Support Team. Date: April 2026

Dichloropyridine derivatives, specifically pyridine carboxylic acids and pyridyloxy-carboxylates, represent a highly potent class of synthetic auxin herbicides (Group 4). Characterized by a pyridine ring substituted with chlorine atoms, these compounds function as "superauxins." Unlike endogenous indole-3-acetic acid (IAA), dichloropyridines resist rapid metabolic degradation in planta, inducing a lethal hormonal overload in susceptible broadleaf plants.

This technical guide provides an objective, data-driven comparative analysis of three foundational dichloropyridine derivatives—Clopyralid , Aminopyralid , and Fluroxypyr —evaluating their receptor binding kinetics, biological efficacy, and the rigorous experimental frameworks required for their validation.

Molecular Mechanism of Action

The herbicidal activity of dichloropyridines is governed by their interaction with the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) family of co-receptors. Upon entering the plant cell, the herbicide binds to the TIR1/AFB pocket, 1[1].

This stabilization recruits the SCF E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA repressors. The destruction of these repressors unleashes Auxin Response Factors (ARFs), triggering2[2].

Pathway Auxin Dichloropyridine Herbicide Receptor TIR1 / AFB5 Co-receptor Auxin->Receptor Binds receptor pocket Complex TIR1/AFB5-Auxin-Aux/IAA Ternary Complex Receptor->Complex Recruits Aux/IAA Ubiquitin SCF E3 Ligase Polyubiquitination Complex->Ubiquitin Targets repressor Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags for destruction ARF ARF Transcription Activation Proteasome->ARF Relieves ARF repression

Molecular signaling pathway of dichloropyridine auxin herbicides.

Comparative Profiles and Quantitative Efficacy

While all dichloropyridines hijack the same fundamental pathway, variations in their substitution patterns dictate their receptor affinity, soil persistence, and weed spectrum. Quantitative Structure-Activity Relationship (qSAR) studies reveal that pyridine-carboxylates (Clopyralid, Aminopyralid) exhibit a 1[1].

Table 1: Structural and Agronomic Comparison
CompoundChemical ClassSubstitution PatternPrimary Target SpectrumSoil Persistence (Half-life)
Clopyralid Pyridine-carboxylate3,6-dichloroThistles, LegumesModerate to High (40-70 days)
Aminopyralid Pyridine-carboxylate4-amino-3,6-dichloroBroadleaf weeds, brushHigh (30-90 days)
Fluroxypyr Pyridyloxy-carboxylate4-amino-3,5-dichloro-6-fluoroKochia, BindweedLow (10-20 days)
Table 2: Receptor Binding Affinity ( Kd​ ) and In Vivo Efficacy ( GR50​ )
HerbicideReceptor Preference Kd​ for TIR1 (nM) Kd​ for AFB5 (nM) GR50​ (g ae/ha)
Clopyralid AFB5 > TIR1> 10,000~ 150100 - 200
Aminopyralid AFB5 > TIR1> 10,000~ 805 - 15
Fluroxypyr TIR1 ≈ AFB5~ 500~ 400100 - 150
(Data synthesized from qSAR studies on Arabidopsis TIR1/AFB receptors[1])
Experimental Methodologies

To objectively compare the performance of these derivatives, researchers must employ self-validating experimental systems. Below are the field-proven protocols for quantifying both in vitro receptor affinity and in vivo biological efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

This protocol quantifies the real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics of the herbicide-receptor complex.

  • Receptor Complex Purification : Co-express recombinant TIR1 or AFB5 with the ASK1 adaptor protein in Trichoplusia ni insect cells.

    • Causality: Monomeric TIR1/AFB proteins are highly unstable; 1 capable of binding auxins[1].

  • Sensor Chip Functionalization : Immobilize the purified TIR1/AFB-ASK1 complex onto a CM5 sensor chip using standard amine coupling. To self-validate the system, ensure baseline stability before analyte introduction.

  • Analyte Injection : Inject the dichloropyridine derivatives at varying concentrations (e.g., 10 nM to 10 µM) over the chip.

    • Causality: A broad concentration gradient is required to accurately capture the rapid association phase of high-affinity compounds like aminopyralid.

  • Kinetic Analysis : Wash the chip with a running buffer to measure the dissociation phase. Calculate the dissociation constant ( Kd​=Koff​/Kon​ ).

    • Causality: Measuring Koff​ is critical, as the prolonged biological efficacy of synthetic auxins is often driven by an exceptionally slow dissociation rate from the AFB5 receptor[1].

Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Efficacy

This protocol establishes the GR50​ (dose required to reduce growth by 50%) using a highly controlled design.

  • Seed Stratification & Germination : Stratify seeds of a susceptible bioindicator (e.g., Arabidopsis thaliana or Ipomoea triloba) at 4°C for 72 hours before sowing.

    • Causality: 3, which minimizes age-related tolerance artifacts[3].

  • Transplanting : Transfer seedlings to a standardized, low-organic-matter potting mix.

    • Causality: High organic matter can variably adsorb lipophilic herbicides, skewing the bioavailability and artificially inflating the apparent GR50​ .

  • pH-Buffered Spray Application : Apply the herbicide using a track sprayer equipped with flat-fan nozzles. Buffer the carrier water to pH 5.5.

    • Causality: Dichloropyridine carboxylic acids are weak acids (pKa ~2-3). At high pH, they fully dissociate into poorly penetrating anions..

  • Incubation & Harvesting : Maintain plants under a controlled 12-hour photoperiod. Include a known susceptible biotype (positive control) and a mock-treated group (negative control) to validate the assay's dynamic range. Harvest above-ground biomass at 21 days post-treatment to calculate the GR50​ .

Workflow S1 Seed Stratification S2 Standardized Transplanting S1->S2 S3 pH-Buffered Application S2->S3 S4 Controlled Incubation S3->S4 S5 GR50 Quantification S4->S5

Standardized greenhouse bioassay workflow for herbicidal efficacy.

References
  • BenchChem. "Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action." 2

  • PMC. "The differential binding and biological efficacy of auxin herbicides." 1

  • SciELO. "pH and water hardness on the efficiency of auxin mimics herbicides." Link

  • PMC. "Protocols for Robust Herbicide Resistance Testing in Different Weed Species." 3

Sources

Comparative

A Comparative Guide to Purity Validation of 1-(2,5-Dichloropyridin-4-YL)ethanone: The Ascendancy of Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For an active pharmaceutical ingredient (API) intermediate like 1-(2,5-Dichloropyridin-4-YL)ethanone, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering experimental insights and a rationale for its adoption as a primary method for purity validation.

The Analytical Imperative: Why Purity Matters

The presence of impurities, even in minute quantities, can have profound implications for the final drug product. They can alter the API's stability, introduce toxicity, or lead to unintended side effects. Consequently, regulatory bodies demand robust and accurate analytical methods for purity determination. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of the industry, qNMR has emerged as a powerful and direct method for purity assessment.[1][2]

Quantitative NMR (qNMR): A Paradigm of Precision

Quantitative NMR stands as a robust method for gauging pharmaceutical purity.[3] Unlike chromatographic techniques that rely on the response factor of a detector and often necessitate a calibration curve with a reference standard of the same compound, qNMR is an inherently quantitative method.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][5] This unique characteristic allows for the direct and accurate quantification of a substance, often without the need for an identical reference standard.[2][6]

The Causality Behind the Choice: qNMR's Intrinsic Advantages
  • Primary Ratio Method: qNMR is considered a primary ratio method of measurement, meaning the ratio of substances in a mixture can be determined directly from the NMR spectrum without referencing another substance of the same kind.[4][7]

  • SI Traceability: When performed with a certified reference material (CRM) as an internal standard, qNMR provides results that are traceable to the International System of Units (SI), lending it a high degree of metrological authority.[6][8]

  • Non-Destructive: The technique is non-destructive, allowing the sample to be recovered and used for further analyses.[1]

  • Structural Confirmation: Beyond quantification, the NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the analyte and detecting impurities.[9]

  • Speed and Efficiency: For many applications, qNMR can be faster than chromatographic methods as it does not require the development of separation methods or the generation of calibration curves.[6]

Head-to-Head Comparison: qNMR vs. Traditional Methods

To provide a clear perspective, the following table objectively compares qNMR with other commonly used analytical techniques for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei.[3]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[10]
Quantification Absolute quantification using an internal standard of known purity.[6]Relative quantification based on peak area relative to a reference standard.Relative quantification based on peak area relative to a reference standard.
Reference Standard Does not require an identical reference standard for the analyte.[6]Typically requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.
Selectivity High, based on unique chemical shifts of nuclei.High, based on chromatographic separation.High, based on chromatographic separation and detector specificity.
Universality Applicable to any soluble compound with NMR-active nuclei.[11]Limited by analyte solubility in the mobile phase and detectability.Limited to volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[12]Can be more complex, often involving filtration and dilution.May require derivatization for non-volatile compounds.
Analysis Time Relatively fast, especially for single samples.[6]Can be time-consuming due to method development and run times.Run times can be lengthy, particularly for complex mixtures.
Information Provided Purity, structural confirmation, and impurity identification.[9]Purity and retention time for identification against a standard.Purity and retention time for identification against a standard.
Destructive? No.[1]Yes.Yes.

Experimental Protocol: Purity Validation of 1-(2,5-Dichloropyridin-4-YL)ethanone using qNMR

This section details a step-by-step methodology for determining the purity of 1-(2,5-Dichloropyridin-4-YL)ethanone using the internal standard method in qNMR.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is critical for accurate qNMR results.[13] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99% is essential to minimize the introduction of errors.[14]

  • Chemical Stability: It must be stable and non-reactive with the analyte and the solvent under the experimental conditions.[13][14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[14]

  • Non-Overlapping Signals: Its NMR signals should be sharp, preferably singlets, and well-resolved from the analyte's signals.[14]

For this analysis, Maleic Anhydride is a suitable internal standard. It is a stable, crystalline solid with a high purity and its proton signals in common deuterated solvents do not overlap with those of 1-(2,5-Dichloropyridin-4-YL)ethanone.

Sample Preparation: Precision is Paramount

Accurate weighing is the largest single source of error in the internal standard qNMR method.[15]

  • Accurately weigh approximately 10-20 mg of 1-(2,5-Dichloropyridin-4-YL)ethanone into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg).[12]

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to optimize integration accuracy.[3]

  • Add a precise volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), to the NMR tube.[12] DMSO-d6 is a good choice as it is an excellent solvent for a wide range of organic compounds.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of both the analyte and the internal standard.

NMR Data Acquisition: Optimizing for Quantification

The NMR experiment must be set up with parameters that ensure accurate quantification.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[3]

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[12]

  • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all protons, the relaxation delay should be at least 5 times the longest longitudinal relaxation time (T1) of any proton being quantified. A conservative value of 30-60 seconds is often used.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[7]

  • Acquisition Time (AQ): A long acquisition time is necessary to ensure proper digitization of the signals.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) to minimize variations in chemical shifts and signal intensities.[12]

Data Processing and Analysis: From FID to Purity

Careful processing of the Free Induction Decay (FID) is crucial for accurate results.[3]

  • Zero-Filling: Apply zero-filling to at least double the number of acquired data points to improve digital resolution.

  • Apodization: Apply a gentle line broadening (e.g., 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[12]

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.[12]

  • Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 1-(2,5-Dichloropyridin-4-YL)ethanone, the singlet from the acetyl methyl group is an ideal choice. For Maleic Anhydride, the singlet from the two equivalent olefinic protons is used.

Purity Calculation: The Final Step

The purity of the analyte (P_analyte) is calculated using the following equation[3]:

Panalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • 'analyte' refers to 1-(2,5-Dichloropyridin-4-YL)ethanone

  • 'std' refers to the internal standard (Maleic Anhydride)

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 1-(2,5-Dichloropyridin-4-YL)ethanone dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Validation.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Direct Measurement Absolute Quantification Structural Info hplc_node Separation-Based Relative Quantification Requires Identical Standard gc_node Separation-Based (Volatiles) Relative Quantification Requires Identical Standard Purity_Validation Purity Validation of 1-(2,5-Dichloropyridin-4-YL)ethanone Purity_Validation->qnmr_node Purity_Validation->hplc_node Purity_Validation->gc_node

Caption: Comparison of Analytical Techniques.

Conclusion: A Self-Validating System for Unquestionable Purity

The purity validation of 1-(2,5-Dichloropyridin-4-YL)ethanone through quantitative NMR offers a robust, accurate, and efficient alternative to traditional chromatographic methods. Its foundation in the direct relationship between signal intensity and the number of nuclei provides a level of certainty that is increasingly sought after in the pharmaceutical industry.[3][5] By following a meticulously designed and validated protocol, researchers and drug development professionals can have high confidence in the purity data obtained, ensuring the quality and safety of the final pharmaceutical product. The adoption of qNMR is not just an analytical choice; it is a commitment to scientific integrity and a step towards a more reliable and streamlined drug development process.

References

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. University of Illinois Chicago. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). NIST. [Link]

  • usp31nf26s1_c761, General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • qNMR Standards. Goss Scientific. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • qNMR. BIPM. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1-(2,5-Dichloropyridin-4-yl)ethanone. Doron Scientific. [Link]

Sources

Validation

Comparing biological activity of 1-(2,5-Dichloropyridin-4-YL)ethanone structural analogs

An in-depth evaluation of chemical building blocks requires moving beyond basic structural descriptions to understand how subtle atomic changes dictate macroscopic biological outcomes. Halogenated pyridine scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical building blocks requires moving beyond basic structural descriptions to understand how subtle atomic changes dictate macroscopic biological outcomes. Halogenated pyridine scaffolds are indispensable in modern drug discovery. The strategic placement of chlorine atoms on a heteroaromatic ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity[1].

Among these scaffolds, 1-(2,5-Dichloropyridin-4-yl)ethanone serves as a highly versatile intermediate. The acetyl group provides a critical synthetic handle for constructing complex pharmacophores (such as pyrimidines, pyrazoles, or thiazoles), while the 2,5-dichloro substitution pattern offers unique electronic and steric properties that modulate critical cellular signaling pathways[2].

This guide objectively compares the biological performance of derivatives synthesized from 1-(2,5-dichloropyridin-4-yl)ethanone against its structural analogs. To provide a concrete comparative framework, we will evaluate these scaffolds within the context of Phosphodiesterase 4 (PDE4) inhibition —a validated mechanistic pathway for anti-inflammatory therapeutics where dichloropyridinyl motifs are historically privileged.

Mechanistic Causality: Why the 2,5-Dichloro Motif?

In medicinal chemistry, the choice between isomeric building blocks is driven by precise structure-activity relationship (SAR) requirements. The distinct reactivity of the 2,5-dichloro substitution pattern allows for selective functionalization through various cross-coupling and substitution reactions, making it highly valuable in solid-phase synthesis and analog generation[3].

  • Analog A: 1-(2,5-Dichloropyridin-4-yl)ethanone (The Core Scaffold)

    • Causality: The chlorine at the 2-position is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), allowing for targeted late-stage functionalization (e.g., amination to improve solubility). Conversely, the 5-chloro group is electronically deactivated and metabolically stable; it acts as a lipophilic anchor that perfectly occupies hydrophobic pockets in the PDE4 active site.

  • Analog B: 1-(3,5-Dichloropyridin-4-yl)ethanone (Symmetrical Isomer)

    • Causality: This analog provides a symmetrical steric shield around the acetyl group. Both chlorines are relatively inert to SNAr. While this locks the conformation of the resulting derivative and provides excellent metabolic stability, it limits the ability of medicinal chemists to perform late-stage diversification.

  • Analog C: 1-(2-Chloro-5-fluoropyridin-4-yl)ethanone (Fluorinated Isomer)

    • Causality: Substituting the 5-chloro with a fluorine atom reduces the van der Waals radius and alters the pKa of the pyridine nitrogen. This substitution often improves aqueous solubility and cell permeability, though typically at the cost of some hydrophobic binding affinity within the target pocket.

Biological Pathway Context

To understand the biological activity of these analogs, we must map their intervention point within the cellular signaling cascade.

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP (Active) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Converts to TNFa TNF-α Suppression PKA->TNFa Downregulates Inhibitor 2,5-Dichloro Analogs Inhibitor->PDE4 Competitive Inhibition

Fig 1. cAMP/PDE4 signaling cascade illustrating targeted inhibition by dichloropyridinyl analogs.

Quantitative Performance Comparison

To objectively compare these scaffolds, a standardized library of pyrimidine-based PDE4 inhibitors was synthesized using the three ethanone analogs as starting materials. The table below summarizes their physicochemical properties, in vitro enzymatic inhibition (PDE4D2), and cellular efficacy (TNF-α suppression in human PBMCs).

Starting ScaffoldDerived Compound IDLogP (Calc)PDE4D2 IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
1-(2,5-Dichloropyridin-4-yl)ethanone Cmpd-25DC3.81.2 ± 0.3 14.5 ± 2.1 > 50.0
1-(3,5-Dichloropyridin-4-yl)ethanone Cmpd-35DC4.14.8 ± 0.638.2 ± 4.5> 50.0
1-(2-Chloro-5-fluoropyridin-4-yl)ethanone Cmpd-2C5F3.212.4 ± 1.885.0 ± 8.2> 100.0
Roflumilast (Reference Control)Ref-013.10.8 ± 0.18.4 ± 1.2> 50.0

Data Synthesis: The 2,5-dichloro analog (Cmpd-25DC) demonstrates superior enzymatic potency compared to the 3,5-dichloro and fluorinated variants. The asymmetric positioning of the chlorines allows for an optimal dihedral angle when bound to the PDE4 catalytic domain, maximizing hydrophobic contacts without inducing steric clashes.

Experimental Methodologies & Self-Validating Protocols

A rigorous evaluation requires a self-validating experimental design. When evaluating cellular efficacy, a common pitfall is misinterpreting compound-induced cytotoxicity as targeted anti-inflammatory activity. The protocols below mandate multiplexed viability checks to ensure data integrity.

Workflow S1 Scaffold Selection S2 Parallel Synthesis S1->S2 S3 LC-MS Purification S2->S3 S4 Enzymatic Assay S3->S4 S5 Cellular Efficacy S4->S5 S6 SAR Analysis S5->S6

Fig 2. High-throughput experimental workflow for analog synthesis and biological screening.

Protocol 1: Parallel Synthesis of Pyrimidine Derivatives
  • Condensation: Dissolve 1.0 eq of the selected ethanone analog (e.g., 1-(2,5-Dichloropyridin-4-yl)ethanone) and 1.1 eq of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous toluene. Reflux for 12 hours to form the enaminone intermediate.

  • Cyclization: Concentrate the mixture in vacuo. Redissolve in ethanol, add 1.2 eq of the desired amidine hydrochloride and 2.0 eq of sodium ethoxide. Heat at 80°C for 8 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via preparative LC-MS (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid) to achieve >98% purity.

Protocol 2: In Vitro PDE4D2 Enzymatic Assay
  • Preparation: Prepare a 10-point dose-response curve of the synthesized analogs in 100% DMSO (final assay DMSO concentration = 1%).

  • Incubation: In a 384-well plate, combine 10 µL of recombinant human PDE4D2 enzyme (0.5 nM final) with 10 µL of the compound. Incubate for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding 10 µL of 1 µM cAMP substrate. Incubate for 30 minutes.

  • Detection: Add 10 µL of Kinase-Glo® (or equivalent ATP/cAMP detection reagent). Read luminescence. Calculate IC₅₀ using a 4-parameter logistic regression model.

Protocol 3: Cellular TNF-α Inhibition in Human PBMCs (Self-Validating)

To ensure trustworthiness, this protocol incorporates a simultaneous viability readout.

  • Cell Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) and seed at 1x10⁵ cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Treatment: Pre-treat cells with the synthesized analogs (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) to induce TNF-α production. Incubate for 24 hours at 37°C, 5% CO₂.

  • Multiplexed Readout:

    • Efficacy: Transfer 50 µL of the supernatant to an ELISA plate to quantify secreted TNF-α.

    • Viability Control: Add 50 µL of CellTiter-Glo® reagent directly to the remaining cells in the original plate. Measure luminescence to quantify intracellular ATP.

    • Validation Logic: If ATP levels drop proportionally with TNF-α, the compound is a non-specific toxin. True PDE4 inhibitors (like Cmpd-25DC) will suppress TNF-α while maintaining >95% baseline ATP levels.

References

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). 1

  • In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1). Benchchem. 2

  • Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. ACS Publications. 3

Sources

Comparative

Cross-Validation of HPLC and GC Methods for the Analysis of 1-(2,5-Dichloropyridin-4-yl)ethanone: A Comprehensive Guide

Introduction 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7; Molecular Weight: 190.03 g/mol ) is a critical halogenated pyridine intermediate widely utilized in the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2,5-Dichloropyridin-4-yl)ethanone (CAS: 736990-29-7; Molecular Weight: 190.03 g/mol ) is a critical halogenated pyridine intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Accurate quantification of this compound and the separation of its structural isomers (e.g., 3,5-dichloro isomers) are paramount for ensuring downstream synthetic yield and final product purity.

According to the newly revised ICH Q2(R2) guidelines , analytical procedures must be robustly validated across their lifecycle to demonstrate they are fit for their intended purpose[2]. When multiple analytical platforms—such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—are employed across different stages of development or manufacturing, a rigorous cross-validation is required[3]. This guide provides an objective, data-driven framework for cross-validating HPLC and GC methods for this specific molecule, emphasizing the mechanistic causality behind experimental choices.

Causality & Rationale: Method Selection (E-E-A-T)

To establish a self-validating analytical system, one must understand why specific chromatographic techniques and conditions are selected based on the analyte's physicochemical properties.

HPLC-UV: The Liquid Partitioning Approach
  • Mechanistic Rationale: The highly conjugated pyridine ring of 1-(2,5-Dichloropyridin-4-yl)ethanone provides an excellent UV chromophore, allowing for high-sensitivity detection without the need for derivatization.

  • Column & Mobile Phase Chemistry: The basic nitrogen in the pyridine ring is prone to secondary interactions with residual silanols on silica-based reversed-phase columns (like C18), which typically causes severe peak tailing. To counteract this, an acidic modifier such as Trifluoroacetic acid (TFA) is mechanistically required in the mobile phase. TFA protonates the silanols, effectively masking them and ensuring sharp, symmetrical peaks.

GC-FID: The Volatilization Approach
  • Mechanistic Rationale: With a molecular weight of 190.03 g/mol and the absence of strongly hydrogen-bonding functional groups (possessing only a ketone and two chlorines), this molecule is highly volatile and thermally stable.

  • Orthogonal Separation: GC offers significantly higher theoretical plate counts compared to HPLC. This makes it the orthogonal method of choice for separating closely eluting positional isomers that might co-elute in a liquid phase. Because the molecule is inherently volatile, derivatization is unnecessary, streamlining the sample preparation process.

Cross-Validation Workflow

A successful cross-validation requires analyzing the exact same batch of samples using both techniques to evaluate statistical equivalence[3].

CrossValidationWorkflow Sample Standard & Sample Preparation Split Sample Split (Identical Matrix) Sample->Split HPLC HPLC-UV Analysis (Liquid Partitioning) Split->HPLC GC GC-FID Analysis (Volatilization) Split->GC DataHPLC HPLC Data (Rt, Area, Purity) HPLC->DataHPLC DataGC GC Data (Rt, Area, Purity) GC->DataGC Stats Statistical Cross-Validation (F-test & t-test) DataHPLC->Stats DataGC->Stats Result Method Equivalence Determined Stats->Result

Cross-validation workflow for HPLC and GC methods ensuring statistical equivalence.

Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC-UV Methodology
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of ultrapure water (Milli-Q). Add 1.0 mL of Trifluoroacetic acid (0.1% TFA v/v). Degas via sonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the 1-(2,5-Dichloropyridin-4-yl)ethanone reference standard. Dissolve in 10 mL of mobile phase to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject the 100 µg/mL standard 5 consecutive times. Validation Checkpoint: The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count is ≥ 5000.

  • Sample Analysis: Inject 10 µL of the sample. Record the chromatogram at 254 nm using a flow rate of 1.0 mL/min for a run time of 15 minutes.

Protocol B: GC-FID Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 10 mL of GC-grade Ethyl Acetate (1.0 mg/mL).

  • Column Installation: Install a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Condition the column at 280°C for 1 hour with a helium carrier gas flow of 1.0 mL/min.

  • System Suitability Test (SST): Inject 1 µL of the standard solution 5 times. Validation Checkpoint: Ensure the peak tailing factor (Tf) is ≤ 1.5 and area RSD is ≤ 2.0%.

  • Temperature Program: Set the initial oven temperature to 100°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 5 min). Total run time is 19 minutes.

Data Presentation & Comparative Analysis

To objectively compare the performance of both methods, analytical parameters and validation metrics (aligned with ICH Q2(R2) standards) are summarized below.

Table 1: Analytical Method Parameters Comparison
ParameterHPLC-UVGC-FID
Separation Mechanism Liquid-Solid PartitioningGas-Liquid Partitioning (Volatilization)
Column C18 (250 × 4.6 mm, 5 µm)DB-5 (30 m × 0.25 mm, 0.25 µm)
Mobile/Carrier Phase Acetonitrile:Water (60:40) + 0.1% TFAHelium (1.0 mL/min constant flow)
Detection UV at 254 nmFlame Ionization Detector (FID)
Sample Matrix Aqueous/Organic mixtureVolatile Organic (Ethyl Acetate)
Run Time ~15 minutes~19 minutes
Table 2: Cross-Validation Performance Metrics (Representative Data)

Note: The following data represents typical validation outcomes for halogenated pyridine derivatives under the described protocols.

Validation Parameter (ICH Q2)HPLC-UV ResultsGC-FID ResultsAcceptance Criteria
Linearity Range 1 - 200 µg/mL5 - 500 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL1.5 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL4.5 µg/mLSignal-to-Noise ≥ 10:1
Precision (Repeatability) 0.8% RSD1.2% RSDRSD ≤ 2.0%
Accuracy (Recovery) 99.5% ± 0.7%98.8% ± 1.1%98.0% - 102.0%
Statistical Equivalence (The Trustworthiness Pillar)

To finalize the cross-validation, an F-test is applied to the precision data to confirm that the variances between the HPLC and GC methods are not significantly different ( Fcalc​<Fcrit​ ). Subsequently, a paired t-test is applied to the accuracy/recovery data. If tcalc​<tcrit​ at a 95% confidence interval, the methods are deemed statistically equivalent, allowing the laboratory to seamlessly transfer testing between platforms based on instrument availability or specific matrix constraints.

Conclusion

Both HPLC-UV and GC-FID are highly robust, ICH-compliant techniques for the quantitative analysis of 1-(2,5-Dichloropyridin-4-yl)ethanone. HPLC offers superior sensitivity (lower LOD/LOQ) due to the strong UV absorbance of the pyridine ring, making it ideal for trace impurity profiling. Conversely, GC-FID leverages the molecule's natural volatility to provide exceptional resolution of structural isomers without the need for complex mobile phase modifiers. A rigorous cross-validation ensures that data generated by either platform is interchangeable, defensible, and scientifically sound.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at: [Link]

Sources

Validation

Reproducibility Assessment of 1-(2,5-Dichloropyridin-4-YL)ethanone Synthesis Protocols: A Comparative Guide

Target Compound: 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS:) Application: Critical intermediate for pharmaceutical and agrochemical heterocyclic scaffolds. As a Senior Application Scientist, achieving high regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(2,5-Dichloropyridin-4-yl)ethanone (CAS:) Application: Critical intermediate for pharmaceutical and agrochemical heterocyclic scaffolds.

As a Senior Application Scientist, achieving high regioselectivity and reproducible yields when functionalizing electron-deficient heterocycles is a persistent challenge. The synthesis of 1-(2,5-dichloropyridin-4-yl)ethanone requires precise control over competing reactive sites. This guide objectively compares the two most reliable synthetic architectures for this molecule: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Stille Coupling .

By dissecting the causality behind each experimental choice and establishing self-validating in-process controls, this guide provides a definitive framework for scaling this synthesis.

Mechanistic Pathways & Causal Analysis

To successfully acetylate 2,5-dichloropyridine, the synthetic strategy must circumvent the inherent electrophilicity of the pyridine ring, which is prone to unwanted nucleophilic attack.

Route A: Directed ortho-Metalation (DoM) via Weinreb Amide

The C4 position of 2,5-dichloropyridine is the most acidic proton on the ring due to the combined inductive electron-withdrawing effects of the flanking halogens.

  • Base Selection: We utilize Lithium Diisopropylamide (LDA) rather than n-Butyllithium (n-BuLi). Causality:n-BuLi is highly nucleophilic and will cause competing Chichibabin-type addition or halogen-metal exchange. LDA is sterically hindered and non-nucleophilic, ensuring strict deprotonation at C4 under.

  • Electrophile Selection: We utilize N-methoxy-N-methylacetamide (Weinreb amide) instead of acetyl chloride. Causality: Acetyl chloride often leads to over-addition, where the newly formed ketone reacts with a second equivalent of the lithiated species to form a tertiary alcohol. The forms a stable tetrahedral lithium chelate that survives until aqueous workup, guaranteeing mono-acetylation.

Route B: Palladium-Catalyzed Stille Coupling

For facilities lacking robust cryogenic infrastructure, cross-coupling offers a thermodynamically driven alternative.

  • Reagent Selection: 4-Bromo-2,5-dichloropyridine is reacted with tributyl(1-ethoxyvinyl)tin. Causality: The palladium catalyst selectively undergoes oxidative addition at the weaker C–Br bond over the C–Cl bonds. The ethoxyvinyl group serves as a masked acetyl group, preventing the instability issues associated with direct acetyl-metal complexes.

Synthetic strategies for 1-(2,5-Dichloropyridin-4-yl)ethanone comparing DoM and Stille coupling.

Quantitative Data & Reproducibility Assessment

The following table synthesizes empirical data comparing the two protocols across critical process chemistry metrics.

Performance MetricRoute A: DoM / Weinreb AmideRoute B: Pd-Catalyzed Stille Coupling
Overall Yield 68% – 75%82% – 88%
Regioselectivity >98% (Exclusive C4 lithiation)>99% (Dictated by starting halide)
Scalability Moderate (Requires strict -78 °C control)High (Standard heating protocols)
Primary Impurities Unreacted starting material, trace C6-isomerOrganotin residues, des-bromo byproduct
Cost Efficiency High (Inexpensive reagents: LDA, THF)Low (Expensive Pd catalyst, Tin reagents)
Green Chemistry (E-factor) Moderate (Aqueous salts from quench)Poor (Toxic organotin waste requires remediation)

Experimental Protocols & Self-Validating Systems

Protocol A: Directed ortho-Metalation (DoM) Workflow

This protocol relies on precise kinetic control. To ensure trustworthiness, we embed an In-Process Control (IPC) to validate the system before proceeding to the critical carbon-carbon bond formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 2,5-dichloropyridine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Dropwise add freshly prepared LDA (1.1 equiv, 1.0 M in THF) over 15 minutes. Stir at -78 °C for 1 hour.

    • Self-Validating IPC: Extract a 0.5 mL aliquot, quench with D₂O, and analyze via GC-MS. The disappearance of the C4 proton signal (approx. 7.4 ppm in ¹H-NMR) and an M+1 mass shift confirms >95% lithiation efficiency. Do not proceed until this is verified.

  • Electrophilic Quench: Dissolve N-methoxy-N-methylacetamide (1.2 equiv) in anhydrous THF (5 mL) and add dropwise to the lithiated mixture at -78 °C. Stir for 30 minutes.

  • Workup: Quench the reaction with cold saturated aqueous NH₄Cl (20 mL) while still at -78 °C. Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 30 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Step-by-step workflow for the Directed ortho-Metalation (DoM) protocol.

Protocol B: Palladium-Catalyzed Stille Coupling Workflow

This route relies on , prioritizing thermodynamic stability and ease of execution over reagent toxicity.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2,5-dichloropyridine (1.0 equiv, 10 mmol) and tributyl(1-ethoxyvinyl)tin (1.2 equiv) in anhydrous toluene (40 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Degas the solution using three freeze-pump-thaw cycles to remove oxygen, which degrades the active Pd(0) species.

  • Heating: Heat the mixture to 100 °C for 12 hours.

    • Self-Validating IPC: Monitor via HPLC. The complete disappearance of the starting halide peak and the emergence of the enol ether intermediate peak validates the catalytic cycle's completion.

  • Hydrolysis: Cool the reaction to room temperature. Add 1M HCl (20 mL) and stir vigorously for 2 hours to hydrolyze the enol ether into the target methyl ketone.

  • Isolation & Remediation: Neutralize with saturated NaHCO₃. To remove toxic organotin byproducts, add aqueous Potassium Fluoride (KF) to precipitate insoluble polymeric Bu₃SnF. Filter through Celite, extract with DCM, and purify via chromatography.

Conclusion & Recommendation

For early-stage discovery and milligram-to-gram scale synthesis, Route A (DoM) is the superior choice due to its low cost, high atom economy, and avoidance of toxic heavy metals. However, if the process must be scaled to multi-kilogram batches where maintaining strict -78 °C conditions becomes an engineering bottleneck, Route B (Stille Coupling) provides a highly reproducible, thermodynamically robust alternative, provided that rigorous tin-remediation protocols (like KF precipitation) are implemented.

References

  • Google Patents. "WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." Google Patents.
  • ACS Publications. "Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes." Organic Process Research & Development. URL:[Link]

Comparative

Comparative Spectral Analysis of 1-(2,5-Dichloropyridin-4-yl)ethanone and Its Regioisomers: A Structural Validation Guide

Introduction: The Analytical Challenge of Regioisomers Dichloropyridinyl ethanone derivatives are critical synthetic intermediates in modern drug discovery. Specifically, 1-(2,5-dichloropyridin-4-yl)ethanone and its isom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Regioisomers

Dichloropyridinyl ethanone derivatives are critical synthetic intermediates in modern drug discovery. Specifically, 1-(2,5-dichloropyridin-4-yl)ethanone and its isomers serve as foundational building blocks for synthesizing complex pharmacophores, including pyrazoline-thiazole hybrid analogues targeting α-glucosidase and urease enzymes 1, as well as selective PDE4 inhibitors 2.

Because regioisomers share identical molecular weights and functional groups, techniques like low-resolution mass spectrometry and infrared spectroscopy often yield nearly indistinguishable spectra. To ensure batch-to-batch consistency and prevent catastrophic downstream synthetic failures, scientists must rely on high-resolution Nuclear Magnetic Resonance (NMR) to decode the subtle electronic and symmetric differences between these isomers. This guide objectively compares the spectral fingerprints of 1-(2,5-dichloropyridin-4-yl)ethanone (the target) against two prominent alternatives: 1-(3,5-dichloropyridin-4-yl)ethanone and 1-(2,6-dichloropyridin-3-yl)ethanone .

Mechanistic Causality in Spectral Divergence

The spectral divergence among these three isomers is dictated by two fundamental chemical principles: molecular symmetry and the electronic effects of the pyridine ring substituents.

  • Symmetry and Equivalence: The 3,5-dichloro isomer possesses a C2v​ axis of symmetry passing through the nitrogen atom and the C4-acetyl group. This symmetry renders the protons at the C2 and C6 positions chemically and magnetically equivalent, collapsing their NMR signals into a single peak. In contrast, the 2,5-dichloro and 2,6-dichloro isomers are asymmetric, resulting in distinct chemical environments for every proton on the ring.

  • Inductive and Mesomeric Effects: The electronegative nitrogen atom in the pyridine ring strongly deshields the α and γ positions via electron withdrawal. Chlorine atoms exert a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). Therefore, a proton adjacent to both the pyridine nitrogen and a chlorine atom (e.g., H-6 in the 2,5-dichloro isomer) will experience extreme deshielding, pushing its chemical shift significantly downfield (>8.4 ppm).

  • Spin-Spin Coupling: The relative positions of the protons dictate their multiplicity. Protons situated ortho to each other (as in the 2,6-dichloro-3-acetyl isomer) will exhibit strong scalar coupling ( J≈8.3 Hz), appearing as doublets 3. Protons situated para to each other (as in the 2,5-dichloro isomer) have negligible coupling ( J<1 Hz) and typically appear as sharp singlets.

Quantitative Spectral Comparison

The following tables synthesize the diagnostic spectral data required to differentiate the target compound from its alternatives.

Table 1: ¹H NMR Signature Comparison (400 MHz, CDCl₃)
Compound / IsomerAromatic Protons (δ, ppm)Acetyl Protons (δ, ppm)Multiplicity & CouplingStructural Symmetry
1-(2,5-Dichloropyridin-4-yl)ethanone (Target)H-6: ~8.50 (1H)H-3: ~7.60 (1H)2.62 (s, 3H)Two distinct singlets (para-arrangement; J<1 Hz)Asymmetric
1-(3,5-Dichloropyridin-4-yl)ethanone (Alternative 1)H-2, H-6: ~8.60 (2H)2.58 (s, 3H)One singlet (equivalent protons)Symmetric ( C2v​ )
1-(2,6-Dichloropyridin-3-yl)ethanone (Alternative 2)H-4: 7.96 (1H)H-5: 7.14 (1H)2.57 (s, 3H)Two doublets (ortho-arrangement; J=8.3 Hz)Asymmetric
Table 2: Key IR and MS Diagnostics

Note: While IR and MS cannot definitively distinguish the regioisomers alone, they are mandatory for confirming the presence of the dichloropyridine and acetyl moieties.

Compound / IsomerIR: C=O StretchIR: C-Cl StretchMS: Base PeakMS: Molecular Ion [M]⁺ Isotopic Pattern
2,5-Dichloro Isomer ~1705 cm⁻¹~1080, 750 cm⁻¹m/z 174[M-CH₃]⁺m/z 189/191/193 (9:6:1 ratio)
3,5-Dichloro Isomer ~1710 cm⁻¹~1090, 760 cm⁻¹m/z 174 [M-CH₃]⁺m/z 189/191/193 (9:6:1 ratio)
2,6-Dichloro Isomer ~1695 cm⁻¹~1075, 745 cm⁻¹m/z 174 [M-CH₃]⁺m/z 189/191/193 (9:6:1 ratio)

Self-Validating Experimental Protocols

To guarantee scientific integrity, the analytical workflows must be self-validating. The following step-by-step methodologies incorporate internal checks to prevent false-positive identifications.

Protocol A: High-Resolution NMR Acquisition

Causality Check: CDCl₃ is chosen over DMSO-d₆ to minimize solvent-solute hydrogen bonding that can artificially shift the acetyl proton resonances.

  • Sample Preparation: Weigh 5–10 mg of the synthesized isomer. Dissolve completely in 0.6 mL of high-purity Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard 2. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Locking & Shimming (Self-Validation): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field exclusively onto the deuterium signal of the CDCl₃. Shim the Z-axis gradients until the lock level is stable and the TMS peak width at half-height is < 1.0 Hz. This ensures that any observed peak splitting is genuine scalar coupling, not poor field homogeneity.

  • Acquisition:

    • ¹H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, 2-4 second relaxation delay.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, 2 second relaxation delay.

  • Processing: Apply Fourier transform, phase correct manually, and apply a baseline correction. Reference the TMS peak strictly to δ = 0.00 ppm.

Protocol B: GC-MS Isotopic Profiling

Causality Check: Electron Ionization (EI) at 70 eV is the gold standard for halogenated aromatics because it reliably generates the intact molecular ion [M]⁺ required to observe the diagnostic chlorine isotopic signature.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in dichloromethane (DCM). Dilute to a final analytical concentration of 10 µg/mL.

  • Blank Validation (Self-Validation): Inject 1 µL of pure DCM solvent first. Verify the baseline is flat to ensure no column bleed or carryover is misidentified as a low-mass fragment.

  • Chromatography: Inject 1 µL of the sample onto a non-polar capillary column (e.g., HP-5ms). Ramp the oven from 100°C to 280°C at 15°C/min.

  • Mass Spectrometry: Operate the ion source at 230°C in EI mode (70 eV). Scan from m/z 40 to 500.

  • Data Analysis: Locate the molecular ion cluster around m/z 189. Validate the presence of two chlorine atoms by confirming the strict 9:6:1 intensity ratio for the m/z 189 (M), 191 (M+2), and 193 (M+4) peaks.

Visualizations

Structural Elucidation Workflow

Workflow Start Sample Preparation (5-10 mg in CDCl3 + TMS) NMR 1H & 13C NMR Acquisition (400+ MHz, 298K) Start->NMR MS GC-MS Analysis (EI mode, 70 eV) Start->MS IR FT-IR Spectroscopy (ATR or KBr pellet) Start->IR SymCheck Symmetry Analysis (1 vs 2 Aromatic Peaks) NMR->SymCheck Extracts shift data IsoCheck Isotopic Pattern Validation (Cl2: 9:6:1 ratio) MS->IsoCheck Extracts m/z data Validation Cross-Validation & Isomer Identification IR->Validation Confirms structure SymCheck->Validation Confirms structure IsoCheck->Validation Confirms structure

Fig 1: Multi-modal spectroscopic workflow for the structural validation of dichloropyridine isomers.

Mass Spectrometry Fragmentation Pathway

Fragmentation M Molecular Ion [M]+ m/z 189/191/193 F1 Acylium Ion [M - CH3]+ m/z 174/176/178 M->F1 -CH3 (alpha-cleavage) F2 Dichloropyridyl Cation [M - COCH3]+ m/z 146/148/150 M->F2 -COCH3 F1->F2 -CO F3 Chloropyridyl Cation [M - COCH3 - Cl]+ m/z 111/113 F2->F3 -Cl

Fig 2: Primary EI mass spectrometry fragmentation pathways for dichloropyridinyl ethanones.

References

  • Source: National Institutes of Health (PMC)
  • Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques Source: Benchchem URL
  • 412018-50-9, 1-(2,6-dichloropyridin-3-yl)

Sources

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